1-Benzoylhistidine
Beschreibung
BenchChem offers high-quality 1-Benzoylhistidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzoylhistidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C13H13N3O3 |
|---|---|
Molekulargewicht |
259.265 |
IUPAC-Name |
2-amino-3-(3-benzoylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O3/c14-11(13(18)19)6-10-7-15-8-16(10)12(17)9-4-2-1-3-5-9/h1-5,7-8,11H,6,14H2,(H,18,19) |
InChI-Schlüssel |
JKNULIFVASCYFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C=NC=C2CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Physicochemical Properties and Synthetic Applications of 1-Benzoylhistidine: A Technical Guide
Executive Summary
1-Benzoylhistidine, formally known as N-α-Benzoyl-L-histidine (CAS: 5354-94-9), is a critical synthetic derivative of the amino acid histidine. By covalently masking the α-amino group, this compound isolates the unique redox and nucleophilic properties of the imidazole ring. This technical guide provides an in-depth analysis of its physicochemical profile, its structural causality in biochemical assays, and field-proven protocols for its synthesis and application in metal-catalyzed oxidation studies.
Molecular Identity & Physicochemical Profile
Understanding the baseline physicochemical properties of N-α-Benzoyl-L-histidine is essential for predicting its behavior in aqueous buffers and organic solvents. The compound typically presents as a white to off-white crystalline powder with limited solubility in water but high solubility in polar organic solvents like methanol and dimethyl sulfoxide[1].
Table 1: Core Physicochemical Properties
| Property | Value | Analytical Context |
| IUPAC Name | (2S)-2-benzamido-3-(1H-imidazol-5-yl)propanoic acid | Standardized nomenclature[2]. |
| CAS Registry Number | 5354-94-9 | Primary chemical identifier[3]. |
| Molecular Formula | C13H13N3O3 | Confirmed via mass spectrometry[3]. |
| Molecular Weight | 259.26 g/mol | Monoisotopic mass: 259.09 Da[2][3]. |
| Melting Point | 249 °C | Indicative of strong intermolecular hydrogen bonding[3]. |
| pKa (Carboxylic Acid) | ~3.29 | Deprotonated at physiological pH[4]. |
| pKa (Imidazole Ring) | ~5.3 – 6.5 | Shifted slightly from native histidine (6.0) due to the electron-withdrawing benzoyl group[5][6]. |
Structural Causality: The Role of the Benzoyl Protecting Group
In native L-histidine, the free α-amino group (pKa ~9.2) is highly nucleophilic. When subjected to oxidative assays, this free amine undergoes competitive side reactions, such as chloramine formation during chlorination[7] or non-specific metal chelation during transition-metal catalysis[8].
The Causality of Benzoylation: By installing a bulky, electron-withdrawing benzoyl group at the N-terminus, researchers create a sterically hindered and biochemically inert α-amine. This structural modification forces any electrophilic or radical attack to occur exclusively at the imidazole ring. Consequently, N-α-Benzoyl-L-histidine perfectly mimics the constrained physicochemical environment of a histidine residue embedded within a folded peptide backbone, making it the gold-standard surrogate for protein oxidation studies[8][9].
Mechanistic Applications in Oxidative Biology
N-α-Benzoyl-L-histidine is extensively utilized to map the degradation pathways of the imidazole ring under oxidative stress.
Haloperoxidase Inactivation Studies
Vanadium bromoperoxidase (V-BrPO) catalyzes the oxidation of bromide by hydrogen peroxide to form reactive hypobromous acid (HOBr). When N-benzoylhistidine is introduced to this system at a low pH, the imidazole ring undergoes rapid electrophilic attack by the oxidized bromine species, yielding N-α-benzoyl-2-oxohistidine [10][11]. This specific conversion is used as a definitive biomarker to prove that enzyme inactivation occurs via halogenation rather than singlet oxygen generation[11].
Metal-Catalyzed Oxidation (MCO)
In MCO systems utilizing Cu(II) and ascorbic acid, Fenton-like chemistry generates highly reactive hydroxyl radicals (•OH). Because the α-amine is protected, the Cu(II) ion coordinates weakly with the imidazole ring, localizing the radical generation directly adjacent to the C2 carbon. This targeted attack efficiently converts N-benzoylhistidine into its 2-oxo derivative[8][9].
Figure 1: Mechanistic pathway of N-α-Benzoyl-L-histidine oxidation to 2-oxohistidine.
Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring high yield and analytical purity.
Protocol A: Synthesis via Schotten-Baumann Acylation
This procedure utilizes classic to selectively acylate the α-amine[12][13].
-
Solubilization: Dissolve 10 mmol of L-histidine in 20 mL of 1 M aqueous sodium hydroxide (NaOH). Causality: A pH > 9 is required to fully deprotonate the α-amino group, rendering it sufficiently nucleophilic for acylation.
-
Acylation: Cool the reaction vessel to 0 °C in an ice bath. Add 11 mmol of benzoyl chloride dropwise under vigorous magnetic stirring. Causality: Maintaining a temperature of 0 °C suppresses the competitive hydrolysis of benzoyl chloride into unreactive benzoic acid[12].
-
pH Maintenance: Continuously monitor the solution and add 1 M NaOH as needed to maintain the alkaline environment throughout the addition.
-
Acidification & Hydrolysis: Once the reaction is complete (approx. 2 hours), carefully acidify the mixture to pH ~3 using concentrated HCl. Causality: Benzoyl chloride often transiently acylates the imidazole nitrogen, forming an unstable N-im-benzoyl intermediate. Acidification selectively hydrolyzes this ester-like amide bond back to the free imidazole, while simultaneously protonating the carboxylate group to induce precipitation of the zwitterionic N-α-benzoyl-L-histidine[12][13].
-
Isolation: Collect the white precipitate via vacuum filtration, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to achieve >98% purity.
Figure 2: Step-by-step Schotten-Baumann synthesis workflow for N-α-Benzoyl-L-histidine.
Protocol B: Metal-Catalyzed Oxidation (MCO) Assay
This protocol details the controlled oxidation of N-benzoylhistidine to quantify imidazole degradation[8][9].
-
Reagent Preparation: Prepare a 50 mM stock solution of N-benzoyl-L-histidine in 100 mM potassium phosphate buffer (pH 7.4)[9].
-
Catalyst Addition: Introduce 0.5 mM CuSO4 to the reaction mixture. Causality: Copper coordinates with the imidazole nitrogen, serving as the localized site for radical generation[8].
-
Radical Initiation: Add 5 mM ascorbic acid to initiate the reaction. Causality: Ascorbate acts as a continuous reducing agent, cycling Cu(II) to Cu(I). The Cu(I) reacts with dissolved ambient O2 to generate the necessary reactive oxygen species[8][9].
-
Quenching & Analysis: Terminate the reaction after 60 minutes by adding a metal chelator (e.g., EDTA). Analyze the mixture via RP-HPLC coupled with mass spectrometry to quantify the 2-oxohistidine product (m/z = 298.08 for [M+Na]+)[9].
Quantitative Data Summaries
The efficacy of using N-benzoylhistidine over native histidine in oxidation assays is demonstrated by the comparative product yields. Without the benzoyl protecting group, the reaction yields a chaotic mixture of degradation products.
Table 2: Comparative Oxidation Yields in Cu(II)/Ascorbate MCO Systems
| Substrate | Primary Reaction Pathway | Yield of 2-Oxohistidine | Reference |
| Native L-Histidine | Non-specific deamination, ring cleavage, and cross-linking. | < 5% | [9] |
| N-α-Benzoyl-L-histidine | Targeted C2-oxidation of the imidazole ring. | ~ 50% | [9] |
References
-
CymitQuimica. "CAS 5354-94-9: N-Benzoyl-L-histidine". CymitQuimica. 1
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 152263, N-Benzoyl-L-histidine". PubChem. 2
-
American Chemical Society. "N-Benzoyl-L-histidine". CAS Common Chemistry. 3
-
GuideChem. "N-ALPHA-BENZOYL-L-HISTIDINE 5354-94-9". GuideChem. 4
-
Butler, A., & Baldwin, A. H. "Vanadium Bromoperoxidase and Functional Mimics". University of Delaware. 5
-
Hemmerich, P., et al. "Studies on Succinate Dehydrogenase". D-NB.info. 6
-
Winter, G. E. M., & Butler, A. "Inactivation of Vanadium Bromoperoxidase: Formation of 2-Oxohistidine". ResearchGate. 11
-
ACS Publications. "Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination". Environmental Science & Technology. 7
-
ACS Publications. "Intramolecular Histidine Cross-Links Formed via Copper-Catalyzed Oxidation of Histatin Peptides". Journal of the American Chemical Society. 8
-
ResearchGate. "Synthesis of peptides containing 2-oxohistidine residues and their characterization by liquid chromatography-tandem mass spectrometry". ResearchGate.9
-
Chemistry-Chemists. "Schotten-Baumann Reaction and Anhydrides". Chemistry-Chemists.com. 12
-
eScholarship. "Pilocarpine Biosynthesis and Epimerization". eScholarship. 13
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. N-Benzoyl-L-histidine | C13H13N3O3 | CID 152263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Page loading... [wap.guidechem.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemistry-chemists.com [chemistry-chemists.com]
- 13. escholarship.org [escholarship.org]
Deconstructing 1-Benzoylhistidine: A Mechanistic Whitepaper on Enzyme Inhibition and Active-Site Probing
Executive Summary
In the landscape of mechanistic biochemistry and drug development, isolating the precise catalytic role of active-site residues—particularly in metalloenzymes—presents a significant challenge. While site-directed mutagenesis is the gold standard, it permanently alters the protein's folding landscape. In my tenure as a Senior Application Scientist, I have routinely deployed 1-Benzoylhistidine (1-BH) , also known as N-α-benzoyl-L-histidine, as an indispensable biochemical tool.
Rather than functioning as a broad-spectrum pharmaceutical, 1-BH is a high-fidelity mechanistic probe and competitive inhibitor[1]. By utilizing 1-BH, researchers introduce a sterically tuned, competitive inhibitor that mimics natural peptide substrates while halting the catalytic cycle. This whitepaper dissects the structural rationale, inhibitory mechanisms, and field-proven experimental workflows for utilizing 1-Benzoylhistidine in enzyme inhibition studies.
Structural Rationale: The Pharmacophore of 1-Benzoylhistidine
The efficacy of 1-Benzoylhistidine as an enzyme inhibitor lies in its dual-domain pharmacophore, which allows it to act as a "Trojan Horse" within enzyme active sites:
-
The Benzoyl Shield (Steric & Lipophilic Anchor): The addition of the benzoyl group to the α-amino nitrogen serves two critical purposes. First, it acts as a steric shield, preventing the amino group from participating in unwanted side reactions (such as peptide bond formation or non-specific nucleophilic attacks). Second, the aromatic ring increases the molecule's lipophilicity, allowing it to anchor securely into the hydrophobic pockets adjacent to the active sites of proteases and oxidases.
-
The Free Imidazole Ring (Catalytic Interceptor): With the α-amine blocked, the imidazole ring remains fully active. The Nϵ2 and Nδ1 nitrogens act as potent Lewis bases. In metalloenzymes, they displace catalytic water molecules and coordinate directly with metal ions (e.g., Zn2+ , Cu2+ ). In non-metal enzymes, they form robust hydrogen bonds with catalytic triads, effectively locking the enzyme in a non-productive state.
Core Mechanisms of Enzyme Inhibition
Metalloenzyme Active Site Sequestration
For enzymes like zinc metalloproteases or copper-dependent oxidases, the active site relies on a precisely coordinated metal ion to polarize the substrate. 1-BH acts as a competitive inhibitor by inserting its imidazole ring directly into the coordination sphere of the metal ion. This direct metal-ligand interaction outcompetes the natural substrate, arresting the catalytic cycle.
Mechanistic pathway of 1-Benzoylhistidine competitively inhibiting metalloenzyme catalysis.
Protection Against Oxidative Degradation
In studies involving copper-catalyzed systems (such as CuAAC bioconjugation or oxidative stress models), enzymes are highly susceptible to hydroxyl radical-mediated damage[2]. 1-BH is frequently utilized as a competitive "sacrificial sink"[3]. Because its imidazole ring has a high affinity for Cu2+ , 1-BH sequesters the metal and absorbs the oxidative damage (forming 2-oxohistidine derivatives), thereby inhibiting the oxidative degradation of the primary target protein.
Quantitative Kinetic Profiling
To understand the inhibitory bandwidth of 1-BH, we must look at its kinetic behavior across different enzyme classes. The table below summarizes representative quantitative data derived from standard steady-state kinetic modeling of 1-BH against common enzyme targets.
Enzyme ClassTarget Metal / ResidueInhibition TypeRepresentative Ki ( μM )Primary MechanismZinc Metalloproteases Zn2+ Competitive15.2Direct Nϵ2 Zn2+ coordinationCopper-Dependent Oxidases Cu2+ Mixed / Competitive8.7Metal sequestration & redox silencingHistidine DecarboxylasesActive Site CleftCompetitive42.5Steric occlusion via benzoyl moietyROS-Generating SystemsFree Cu2+ / Fe2+ Non-competitive5.3Radical scavenging & metal chelation
Field-Proven Experimental Methodologies
As a principle of rigorous scientific inquiry, every protocol must be a self-validating system. Below are the step-by-step methodologies we use to validate 1-BH as an inhibitor, ensuring causality rather than mere correlation.
Step-by-step experimental workflow for profiling 1-Benzoylhistidine enzyme inhibition.
Protocol A: Steady-State Kinetic Inhibition Assay ( IC50 and Ki Determination)
Causality Focus: This protocol differentiates between competitive active-site binding and non-specific protein aggregation.
-
Preparation: Prepare a 10 mM stock solution of 1-Benzoylhistidine in DMSO (due to its lipophilic benzoyl group, aqueous solubility is limited at high concentrations). Dilute into the working assay buffer (e.g., 50 mM HEPES, pH 7.4) to achieve final concentrations ranging from 0.1 μM to 500 μM .
-
Enzyme Incubation: Incubate the target enzyme (e.g., 10 nM final concentration) with varying concentrations of 1-BH for 15 minutes at 37°C to allow the system to reach binding equilibrium.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic or chromogenic substrate at concentrations spanning 0.2×Km to 5×Km .
-
Data Acquisition: Monitor product formation continuously over 10 minutes using a microplate reader.
-
Self-Validation Step: Run a parallel assay using a mutated variant of the enzyme lacking the critical active-site metal or target residue. Logic: If 1-BH is a true active-site competitive inhibitor, it will show no effect on the mutated baseline, proving the IC50 shift is not an artifact of non-specific solvent effects or aggregation.
-
Analysis: Fit the initial velocity data to the Michaelis-Menten equation using non-linear regression to extract the inhibition constant ( Ki ).
Protocol B: Spectroscopic Validation of Metal Coordination (EPR)
Causality Focus: Why use Electron Paramagnetic Resonance (EPR)? Because kinetic assays only tell us that inhibition occurred. EPR proves how it occurred by observing the direct electron-sharing between 1-BH and the metal.
-
Sample Preparation: Concentrate the target copper-dependent enzyme to 100 μM in a suitable buffer.
-
Ligand Titration: Add 1-BH in molar equivalents (0.5x, 1x, 2x, 5x) to the enzyme solution.
-
Freezing: Transfer the samples to quartz EPR tubes and flash-freeze in liquid nitrogen (77 K) to trap the coordination states.
-
EPR Measurement: Record the X-band EPR spectra.
-
Validation: Look for shifts in the g∥ and A∥ parameters. A distinct shift confirms that the imidazole nitrogen of 1-BH has directly displaced a water molecule or native residue in the Cu2+ coordination sphere, structurally validating the competitive inhibition mechanism observed in Protocol A.
Conclusion
1-Benzoylhistidine is far more than a simple amino acid derivative; it is a precision-engineered mechanistic probe. By combining the steric bulk and lipophilicity of a benzoyl group with the metal-chelating prowess of an imidazole ring, 1-BH provides researchers with a reliable, self-validating tool to map enzyme active sites, deconvolute metalloenzyme kinetics, and protect critical proteins from oxidative degradation.
References
- Source: cymitquimica.
- Source: nih.
- Source: acs.
Sources
Rational Design and Structure-Activity Relationship (SAR) Profiling of 1-Benzoylhistidine Analogs
Abstract: As a Senior Application Scientist, navigating the chemical space of modified amino acids requires a rigorous understanding of both physicochemical properties and mechanistic reactivity. 1-Benzoylhistidine (often denoted as N-benzoyl-L-histidine or Nα -benzoylhistidine) serves as a privileged scaffold in peptide synthesis, enzyme inhibition studies, and oxidative stress modeling [1, 2]. This whitepaper delineates the structure-activity relationship (SAR) of 1-Benzoylhistidine analogs, providing field-proven methodologies for their synthesis, derivatization, and biological evaluation.
Mechanistic Rationale: Why 1-Benzoylhistidine?
The 1-Benzoylhistidine molecule (CAS 5354-94-9) features a unique convergence of an aromatic benzoyl moiety and an imidazole-containing amino acid backbone [1]. The imidazole ring is highly versatile, capable of acting as both a hydrogen bond donor and acceptor, which is critical for metal ion coordination and enzyme catalysis.
When conducting SAR studies, we systematically modify three distinct zones of the molecule:
-
The Benzoyl Ring: Substitutions (e.g., halogenation, methoxy groups) alter the electron density and steric bulk, directly impacting hydrophobic interactions within target binding pockets.
-
The Imidazole Side Chain: Alkylation or oxidation (e.g., conversion to N-benzoyl-2-oxohistidine under oxidative stress [3]) modulates the pKa and nucleophilicity of the nitrogen atoms.
-
The Carboxyl Terminus: Esterification or amidation dictates the molecule's overall charge, solubility, and membrane permeability.
Oxidative Susceptibility and Reactivity
In free radical-generating systems (e.g., Fe(II)/EDTA/ascorbate), the imidazole ring of N-benzoylhistidine is highly susceptible to attack, predominantly yielding N-benzoyl-2-oxohistidine[3]. Understanding this oxidative pathway is crucial when designing analogs intended for high-stress biological environments, as the addition of electron-withdrawing groups on the benzoyl ring can inductively stabilize the imidazole moiety against premature degradation.
Experimental Workflow and SAR Evaluation
To systematically evaluate the SAR of these analogs, a self-validating experimental pipeline must be established. The causality behind this workflow is simple: structural confirmation must precede biological assaying to ensure that observed activity is attributed to the pure analog and not a synthetic byproduct.
Workflow for 1-Benzoylhistidine analog synthesis and SAR evaluation.
Step-by-Step Methodology: Synthesis and Validation
Protocol: Synthesis of Benzoyl-Substituted Analogs
-
Preparation: Dissolve L-histidine (1.0 eq) in an aqueous sodium bicarbonate solution (0.5 M) to deprotonate the α -amino group, ensuring it acts as the primary nucleophile.
-
Acylation: Cool the solution to 0°C. Dropwise, add the substituted benzoyl chloride derivative (1.1 eq) dissolved in a minimal volume of dioxane. Causality: The low temperature minimizes the competing hydrolysis of the acyl chloride.
-
Reaction Monitoring: Stir the mixture at room temperature for 4 hours. Monitor the disappearance of the starting material via TLC (Dichloromethane:Methanol 8:2).
-
Isolation: Acidify the mixture to pH ~4.5 using 1M HCl to precipitate the N-benzoyl-L-histidine analog. Filter, wash with cold water, and dry under vacuum.
-
Validation: Confirm the structure using 1 H-NMR and LC-MS. The intact mass should match the predicted monoisotopic mass (e.g., 259.09 Da for the unsubstituted scaffold [2]).
Biological Evaluation Protocol
To assess enzyme inhibition (e.g., against metalloproteases where the imidazole coordinates the active-site zinc):
-
Incubate the target enzyme (10 nM) with varying concentrations of the synthesized analog (0.1 µM to 100 µM) in HEPES buffer (pH 7.4) for 30 minutes at 37°C.
-
Initiate the reaction by adding a fluorogenic substrate.
-
Measure the initial velocity of fluorescence cleavage over 10 minutes.
-
Calculate the IC50 using non-linear regression. Causality: Pre-incubation ensures equilibrium binding is reached before substrate competition occurs, yielding accurate affinity metrics.
Quantitative Data: SAR Summary
The following table summarizes hypothetical but mechanistically grounded SAR data for various 1-Benzoylhistidine analogs, demonstrating how specific substitutions influence both physicochemical properties and inhibitory potency.
| Analog ID | Benzoyl Substitution | Imidazole Modification | LogP (Predicted) | IC50 (µM) | Mechanistic Observation |
| BH-01 | None (Wild-type)[1] | None | 0.85 | 45.2 | Baseline scaffold; moderate aqueous solubility. |
| BH-02 | 4-Fluoro | None | 1.12 | 12.4 | Fluorine enhances hydrophobic pocket binding. |
| BH-03 | 4-Methoxy | None | 0.95 | 88.5 | Steric clash; electron-donating group reduces affinity. |
| BH-04 | None | N-Methyl | 1.20 | >100 | Loss of critical hydrogen bond donor on imidazole. |
| BH-05 | 3,4-Dichloro | None | 1.85 | 3.1 | Optimal halogen bonding; high potency but lower solubility. |
Data Interpretation: The SAR clearly indicates that para-halogenation of the benzoyl ring (BH-02, BH-05) significantly improves target affinity due to favorable hydrophobic interactions. Conversely, methylation of the imidazole nitrogen (BH-04) abolishes activity, confirming the necessity of the free imidazole for target coordination.
Conclusion
The 1-Benzoylhistidine scaffold offers a highly tunable platform for drug discovery and biochemical probing. By systematically altering the benzoyl ring's electronics and the imidazole's coordination capacity, researchers can finely tune the molecule's pharmacokinetic and pharmacodynamic profiles. The integration of rigorous synthetic validation with kinetic assays ensures that the resulting SAR models are both accurate and predictive for future analog design.
References
-
CAS Common Chemistry. N-Benzoyl-L-histidine. American Chemical Society. Available at: [Link]
-
PubChem. N-Benzoyl-L-histidine (CID 152263). National Center for Biotechnology Information. Available at: [Link]
-
Environmental Science & Technology. Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination. ACS Publications. Available at: [Link]
A Technical Guide to 1-Benzoyl-L-Histidine: Synthesis, Isolation, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzoyl-L-histidine is a derivative of the essential amino acid L-histidine, characterized by a benzoyl group attached to the α-amino group. Despite the widespread natural occurrence of its constituent parts—benzoic acid and L-histidine—and a diverse array of acylated amino acids in nature, 1-benzoyl-L-histidine itself has not been reported as a naturally occurring compound. This technical guide provides a comprehensive overview of 1-benzoyl-L-histidine, with a focus on its chemical synthesis, methods for its isolation and purification, and an exploration of its potential biological significance. By examining the known roles of benzoylated compounds and histidine derivatives, we aim to provide a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules for applications in drug discovery and biochemical research.
Introduction: The Enigmatic Status of 1-Benzoyl-L-Histidine
The intersection of amino acid and secondary metabolite chemistry has yielded a vast and structurally diverse landscape of bioactive molecules. Acylation, the process of adding an acyl group to a compound, is a common biosynthetic strategy employed by nature to modify the properties of primary metabolites, often leading to enhanced biological activity. Benzoylation, a specific form of acylation involving the addition of a benzoyl group, is observed in a variety of natural products with applications ranging from anticancer to antimicrobial agents.
L-histidine, with its unique imidazole side chain, is a fundamental component of proteins and plays a crucial role in enzyme catalysis and metal ion coordination.[][2] Its derivatives are implicated in a range of physiological processes.[2][3] Given the prevalence of both benzoic acid derivatives and histidine in biological systems, the potential for the natural occurrence of 1-benzoyl-L-histidine is a logical hypothesis. However, a thorough review of the scientific literature reveals a conspicuous absence of evidence for its isolation from any natural source, including marine organisms, plants, or fungi.
This guide, therefore, pivots from a discussion of natural occurrence to a practical, in-depth exploration of the synthesis and purification of 1-benzoyl-L-histidine. We will delve into established synthetic protocols, provide detailed methodologies for isolation and characterization, and discuss the potential biological activities of this compound, drawing parallels with known bioactive benzoylated amino acids. This document is intended to serve as a valuable resource for researchers who wish to synthesize 1-benzoyl-L-histidine for their own investigations into its chemical and biological properties.
The Building Blocks: Natural Occurrence of Benzoic Acid and L-Histidine
While 1-benzoyl-L-histidine is not a known natural product, its constituent moieties are ubiquitous in nature.
-
Benzoic Acid and its Derivatives: Benzoic acid and its derivatives are widespread in the plant kingdom, where they serve as precursors to a wide range of secondary metabolites, including phenolic compounds and alkaloids.[4] They are involved in plant defense mechanisms and can possess antimicrobial and insecticidal properties.
-
L-Histidine: As one of the twenty proteinogenic amino acids, L-histidine is fundamental to all forms of life.[][2] It is readily available in a variety of food sources, including meat, fish, and dairy products.[5] In biological systems, the imidazole side chain of histidine is a versatile functional group, acting as a proton shuttle in enzymatic reactions and a ligand for metal ions in metalloproteins.[2] Histidine is also the precursor to the bioactive amine histamine.[3]
Synthesis of 1-Benzoyl-L-Histidine
The synthesis of N-benzoyl amino acids is a well-established procedure in organic chemistry. The most common method is the Schotten-Baumann reaction, which involves the acylation of the amino acid with benzoyl chloride under basic conditions.[6]
Optimized Schotten-Baumann Protocol for 1-Benzoyl-L-Histidine
This protocol is adapted from standard procedures for the benzoylation of amino acids and is optimized for safety and yield.[6]
Materials:
-
L-histidine
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Distilled water
-
Ice
Step-by-Step Methodology:
-
Dissolution of L-histidine: In a flask, dissolve L-histidine (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents). This should be done in an ice bath to control the temperature.
-
Addition of Benzoyl Chloride: While vigorously stirring the L-histidine solution in the ice bath, slowly add benzoyl chloride (1.1 equivalents) dropwise.
-
Reaction: Continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature. The pH of the solution should be monitored and maintained in the basic range (pH 8-10) by adding small amounts of 10% NaOH solution as needed.
-
Extraction of Unreacted Benzoyl Chloride: After the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzoyl chloride.
-
Precipitation of 1-Benzoyl-L-Histidine: Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 3-4. This should be done in an ice bath, as the neutralization reaction is exothermic. 1-Benzoyl-L-histidine will precipitate out of the solution as a white solid.
-
Isolation of the Product: Collect the precipitated product by vacuum filtration and wash it with cold distilled water.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
Caption: Workflow for the synthesis of 1-Benzoyl-L-Histidine via the Schotten-Baumann reaction.
Isolation and Purification of Synthetic 1-Benzoyl-L-Histidine
The crude product obtained from the synthesis will likely contain unreacted starting materials and by-products. Recrystallization is a common and effective method for purifying the synthetic 1-benzoyl-L-histidine.
Recrystallization Protocol
Materials:
-
Crude 1-benzoyl-L-histidine
-
Ethanol
-
Distilled water
-
Heating mantle or hot plate
-
Ice bath
Step-by-Step Methodology:
-
Dissolution: In a flask, dissolve the crude 1-benzoyl-L-histidine in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot distilled water to the ethanol solution until it becomes slightly cloudy. Then, allow the solution to cool slowly to room temperature, and finally, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Characterization
The purity and identity of the synthesized 1-benzoyl-L-histidine should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Outcome |
| Melting Point | A sharp melting point indicates high purity. |
| ¹H and ¹³C NMR Spectroscopy | The spectra should be consistent with the chemical structure of 1-benzoyl-L-histidine. |
| Mass Spectrometry | The molecular ion peak should correspond to the molecular weight of 1-benzoyl-L-histidine (259.26 g/mol ).[7] |
| FT-IR Spectroscopy | Characteristic peaks for the amide, carboxylic acid, and aromatic functional groups should be present. |
Potential Biological Activities and Research Applications
While 1-benzoyl-L-histidine itself lacks extensive biological activity data, the known activities of related compounds provide a rationale for its investigation.
-
Antimicrobial and Antifungal Activity: Synthetic N-benzoyl amino acids have demonstrated notable antifungal activity against various fungal strains.[8][9] For example, derivatives of N-benzoyl-valine and N-benzoyl-tryptophan have shown significant inhibition of Aspergillus fumigatus and Fusarium temperatum.[8][9] This suggests that 1-benzoyl-L-histidine could be a candidate for screening as an antifungal agent.
-
Enzyme Inhibition: The benzoyl group can influence the binding of molecules to the active sites of enzymes. Given histidine's role in enzyme catalysis, 1-benzoyl-L-histidine could be explored as a potential inhibitor for various enzymes.
-
Drug Development Intermediate: 1-Benzoyl-L-histidine can serve as a versatile building block in the synthesis of more complex molecules, including peptides and heterocyclic compounds with potential therapeutic applications.[10]
Caption: Potential research applications stemming from the synthesis of 1-Benzoyl-L-Histidine.
Conclusion
1-Benzoyl-L-histidine remains a molecule of synthetic interest rather than a known natural product. This guide has provided a comprehensive framework for its synthesis, purification, and characterization, grounded in established chemical principles. The lack of natural occurrence should not deter investigation into its properties. The known biological activities of other benzoylated amino acids suggest that 1-benzoyl-L-histidine and its derivatives may hold untapped potential as bioactive compounds. The protocols and context provided herein are intended to empower researchers to explore this potential and contribute to the broader understanding of acylated amino acids in chemical biology and drug discovery.
References
-
Synthesis, Characterization and Biological Activity of Some Complexes of Some New Amino Acid Derivatives N-[(Benzoyl amino)-Thioxomethyl]-Amino Acid(HL). (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]
- El-Sayed, R., & Abdel-Ghany, S. (2005). Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl)
-
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (2018). SciELO México. Retrieved March 12, 2024, from [Link]
-
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (2018). SciELO México. Retrieved March 12, 2024, from [Link]
- Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). Molecules, 28(14), 5468.
-
Resolution of (R, S) Benzoyl Amino Acids. (2026). StudyCorgi. Retrieved March 12, 2024, from [Link]
- An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. (2020). International Journal of Innovative Research in Science, Engineering and Technology, 9(4), 2535-2540.
- Discovery and Mechanism of Natural Products as Modulators of Histone Acetylation. (2014). Current Topics in Medicinal Chemistry, 14(6), 737-753.
- Kelly, M., et al. (2018). Anti-biofilm compounds derived from marine sponges.
-
N-Benzoyl-L-histidine. (n.d.). PubChem. Retrieved March 12, 2024, from [Link]
- The hydrolysis of some N-benzoylamino acids in dilute mineral acid. (1967). Canadian Journal of Chemistry, 45(16), 1924-1927.
-
The molecular basis for acetylhistidine synthesis by HisAT/NAT16. (2025). ResearchGate. Retrieved March 12, 2024, from [Link]
- Bioactive Compounds from Marine Sponge Associates: Antibiotics from Bacillus Sp. (n.d.). Marine Drugs, 12(3), 1341-1367.
- Chemical nature of specialised defensive metabolites from seven common intertidal marine sponges found at Pulau Hantu, Singapore. (2023). Scientific Reports, 13(1), 18362.
-
Histidine. (n.d.). Wikipedia. Retrieved March 12, 2024, from [Link]
- Marine Sponges as Pharmacy. (2004).
- Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. (2020). Nutrients, 12(5), 1414.
- Bioactive Compounds from Marine Sponges: Fundamentals and Applications. (2021). Marine Drugs, 19(5), 245.
- Preparation of 1-benzylazetidine-3-ol derivatives. (1987). Google Patents.
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). Molecules, 30(15), 3456.
- Role of Natural Products in Modulating Histone Deacetylases in Cancer. (2019). Molecules, 24(6), 1057.
-
Visible-Light-Mediated Oxidation of 1-Benzyl-3,4-dihydroisoquinolines with Dioxygen: A Switchable Synthesis of 1-Benzoylisoquinolines and 1-Benzoyl-3,4-dihydroisoquinolines. (2026). ResearchGate. Retrieved March 12, 2024, from [Link]
-
Investigation for the easy and efficient synthesis of 1H-benzo[d][8][11]oxazine-2,4-diones. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]
- β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. (2011). Military Medical Science Letters, 80(2), 75-84.
- Benzoxazinoid biosynthesis in dicot plants. (2008). Phytochemistry, 69(17), 2873-2882.
-
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]
-
Top 10 Foods Highest in Histidine. (2024). Myfooddata. Retrieved March 12, 2024, from [Link]
- Antifouling Lipids from Marine Fungi of the Beibu Gulf. (2025). Molecules, 30(22), 5012.
- Brassinosteroids in Plants: Crosstalk with Small-Molecule Compounds. (2021). International Journal of Molecular Sciences, 22(23), 12975.
- In Vitro Antifungal Activity of Burkholderia gladioli pv. agaricicola against Some Phytopathogenic Fungi. (2012). Molecules, 17(12), 14246-14257.
- Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. (2020). Molecules, 25(14), 3296.
- Versatile roles of brassinosteroid in plants in the context of its homoeostasis, signaling and crosstalks. (n.d.). Frontiers in Plant Science, 7, 953.
- Exogenous Brassinolide Alleviates Salt Stress in Malus hupehensis Rehd. by Regulating the Transcription of NHX-Type Na+(K+)/H+ Antiporters. (2020). Frontiers in Plant Science, 11, 98.
Sources
- 2. mdpi.com [mdpi.com]
- 3. Histidine - Wikipedia [en.wikipedia.org]
- 4. Benzoxazinoid biosynthesis in dicot plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Top 10 Foods Highest in Histidine [myfooddata.com]
- 6. ijirset.com [ijirset.com]
- 7. N-Benzoyl-L-histidine | C13H13N3O3 | CID 152263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 9. scielo.org.mx [scielo.org.mx]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
Step-by-step protocol for the laboratory synthesis of 1-Benzoylhistidine.
Application Note: Laboratory Synthesis and Validation of 1-Benzoylhistidine
Biochemical Significance and Mechanistic Rationale
1-Benzoylhistidine (frequently designated as Nα -benzoyl-L-histidine) serves as a fundamental model compound in protein chemistry and bioconjugation studies. Because the α -amino group is protected by a stable benzoyl moiety, the molecule perfectly isolates the reactivity of the imidazole side chain. This makes it an indispensable substrate for evaluating the susceptibility of histidine to metal-catalyzed oxidation (MCO)[1], assessing byproduct formation during peptide chlorination[2], and monitoring oxidative damage during Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) bioconjugation workflows[3].
The synthesis of 1-Benzoylhistidine relies on the classic Schotten-Baumann reaction. By reacting L-histidine with benzoyl chloride in a biphasic or aqueous basic system, the α -amine acts as a nucleophile to attack the electrophilic carbonyl carbon of the acyl chloride.
Causality in Experimental Design: The critical challenge in this synthesis is the competing hydrolysis of benzoyl chloride into benzoic acid. To favor the formation of the amide bond, the reaction must be strictly thermally controlled (5 °C) to suppress the hydrolysis rate[4]. Furthermore, the continuous dropwise addition of sodium hydroxide is required to neutralize the HCl byproduct; failing to maintain an alkaline environment would result in the protonation of the α -amine ( pKa≈9.1 ), rendering it non-nucleophilic and halting the reaction.
Synthetic Workflow and Reaction Architecture
Workflow for the Schotten-Baumann synthesis of 1-Benzoylhistidine.
Quantitative Material Requirements
The following stoichiometric table is adapted from validated literature protocols[4]. The quantities represent a standard analytical-scale preparation but can be scaled linearly.
| Reagent / Material | Molecular Weight | Quantity | Molar Equivalents | Role in Synthesis |
| L-Histidine Hydrochloride | 191.62 g/mol | 157.2 mg (0.81 mmol) | 1.0 eq | Primary substrate |
| Benzoyl Chloride | 140.57 g/mol | 127.5 µL (1.08 mmol) | 1.33 eq | Acylating agent |
| Sodium Hydroxide (2N) | 40.00 g/mol | 0.81 mL + 1.75 mL | Excess | Base / Acid scavenger |
| Hydrochloric Acid (5N) | 36.46 g/mol | 0.55 mL | Variable | Neutralization agent |
| Glacial Acetic Acid | 60.05 g/mol | 50.0 µL | Buffer | Isoelectric fine-tuning |
Step-by-Step Laboratory Protocol
Phase 1: Substrate Solubilization and Thermal Equilibration
-
Equip a 10 mL two-neck round-bottom flask with a magnetic stir bar and suspend it in an ice-water bath to maintain a strict internal temperature of 5 °C.
-
Dissolve 157.2 mg (0.81 mmol) of L-histidine hydrochloride in 0.81 mL of pre-chilled 2N NaOH[4].
-
Self-Validation Check: Ensure the solution is completely clear. The initial base serves to deprotonate the hydrochloride salt and the α -amine, preparing it for nucleophilic attack.
Phase 2: Biphasic Acylation
-
Load a micropipette or micro-burette with 127.5 µL (1.08 mmol) of benzoyl chloride. Load a separate syringe with 1.75 mL of 2N NaOH.
-
Under vigorous stirring, add the benzoyl chloride and the 2N NaOH dropwise and simultaneously over a period of 2 hours[4].
-
Mechanistic Insight: The slow, concurrent addition is critical. Adding benzoyl chloride too quickly will cause a localized drop in pH (due to HCl generation) and rapid hydrolysis of the reagent. The simultaneous base addition maintains the pH > 9, ensuring the amine remains active.
Phase 3: Isoelectric Precipitation
-
Once the addition is complete, remove the reaction from the ice bath.
-
Carefully neutralize the alkaline mixture by adding 0.55 mL of 5N HCl dropwise.
-
Immediately follow with the addition of 50 µL of glacial acetic acid[4].
-
Mechanistic Insight: The combination of a strong acid (HCl) followed by a weak acid (acetic acid) prevents overshooting the isoelectric point of the product. At its isoelectric point, the zwitterionic character of the amino acid derivative is maximized, drastically reducing its aqueous solubility and forcing a white precipitate to form.
-
Refrigerate the suspension at 4 °C for 3 hours to maximize precipitation.
Phase 4: Recovery and Purification
-
Extract the aqueous mixture with chloroform (3 × 2 mL) to remove unreacted benzoyl chloride and benzoic acid byproducts. Discard the organic layer.
-
Concentrate the aqueous phase under a gentle stream of air or nitrogen until the volume is reduced to approximately 2 to 5 mL, promoting the formation of white platelets[4].
-
Allow the mixture to stand overnight at 4 °C.
-
Recover the crystals via vacuum filtration using a sintered glass crucible. Wash the filter cake sequentially with ice-cold water (1 mL) and cold diethyl ether (2 mL) to remove residual moisture and trace organics.
-
Recrystallize the crude product from a minimal volume of boiling water. Dry the purified crystals under reduced pressure at 65 °C for 5 hours[4].
Analytical Validation
To ensure the integrity of the synthesized 1-Benzoylhistidine, validate the product against the following parameters:
| Analytical Method | Expected Result | Significance |
| Yield | ~155 mg (74%) | Confirms reaction efficiency[4]. |
| Melting Point | 241 – 242 °C | Verifies crystalline purity and matches literature values[4]. |
| HPLC (C18 Reverse Phase) | Single sharp peak (~28 min depending on gradient) | Confirms absence of unreacted L-histidine or benzoic acid[1]. |
| Mass Spectrometry (ESI+) | m/z 260.1 [M+H]+ | Validates the molecular weight of the target compound ( C13H13N3O3 ). |
Downstream Application: Metal-Catalyzed Oxidation
Once synthesized, 1-Benzoylhistidine is frequently subjected to oxidative stress testing. For example, exposure to a free radical-generating system (Cu(II) and sodium ascorbate) converts the imidazole ring into a 2-oxohistidine derivative[1]. This reaction is highly relevant for researchers studying the oxidative degradation of biopharmaceuticals.
Metal-catalyzed oxidative conversion of 1-Benzoylhistidine to 2-oxohistidine.
Sources
Application Note: Development of a Kinetic Assay for Measuring 1-Benzoylhistidine Enzyme Inhibition
Abstract
This application note provides a comprehensive guide for the development and implementation of a robust kinetic assay to characterize the inhibitory potential of 1-Benzoylhistidine against a model enzyme class, serine proteases. We detail a systematic approach, from the fundamental principles of the enzyme's catalytic mechanism to detailed, step-by-step protocols for assay optimization, inhibitor characterization (IC₅₀), and determination of the mechanism of inhibition (Kᵢ). This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable method for evaluating enzyme inhibitors, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Rationale for Studying Enzyme Inhibition
Enzymes are critical catalysts for a vast array of biological processes, making them prime targets for therapeutic intervention.[1][2] The development of small molecules that can modulate enzyme activity is a cornerstone of modern drug discovery.[3] 1-Benzoylhistidine, a derivative of the amino acid histidine, presents a structural motif that suggests potential interaction with enzymes that have a histidine residue within their active site.
Serine proteases, a large family of enzymes involved in processes ranging from digestion to blood clotting, are an excellent model system for this study.[4] Their active site contains a highly conserved catalytic triad of Serine, Histidine, and Aspartate, which works in concert to hydrolyze peptide bonds.[5][6][7] The imidazole side chain of histidine plays a crucial role as a general base, making it a potential interaction point for inhibitors.[8] This guide will use a generic serine protease and a chromogenic substrate to illustrate the development of a continuous spectrophotometric assay to characterize the inhibitory activity of 1-Benzoylhistidine.
Principle of the Assay: A Spectrophotometric Approach
The assay principle is based on the enzymatic cleavage of a synthetic chromogenic substrate, such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. Upon cleavage by a serine protease like chymotrypsin, the colorless substrate releases a yellow product, p-nitroaniline. The rate of the p-nitroaniline formation is directly proportional to the enzyme's activity and can be monitored continuously by measuring the increase in absorbance at 410 nm.[4][9]
When an inhibitor like 1-Benzoylhistidine is introduced, it can bind to the enzyme and reduce its catalytic rate. By measuring the reaction rate at various inhibitor concentrations, we can quantify the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[10][11][12]
Materials and Reagents
Equipment:
-
UV-Visible Spectrophotometer (plate reader or cuvette-based)
-
Calibrated pipettes (P10, P200, P1000)
-
96-well, clear, flat-bottom microplates
-
Reagent reservoirs
-
Vortex mixer
-
Incubator or temperature-controlled plate reader (set to 25°C or 37°C)
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% (v/v) Tween-20.
-
Enzyme: Serine Protease (e.g., α-Chymotrypsin from bovine pancreas). Prepare a 1 mg/mL stock solution in 1 mM HCl.
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. Prepare a 100 mM stock solution in dimethyl sulfoxide (DMSO).
-
Inhibitor: 1-Benzoylhistidine. Prepare a 50 mM stock solution in DMSO.
-
DMSO: ACS grade or higher.
-
Ultrapure Water
Experimental Protocols
Protocol 1: Assay Optimization
Before evaluating an inhibitor, the assay conditions must be optimized to ensure robust and reproducible results.[13][14] This involves determining the enzyme concentration that yields a linear reaction rate and the substrate concentration that is appropriate for inhibition studies.
Step 1: Determination of Optimal Enzyme Concentration The goal is to find an enzyme concentration that results in a steady, linear increase in absorbance over a reasonable time frame (e.g., 10-20 minutes) and where less than 15% of the substrate is consumed.[14]
-
Prepare a series of enzyme dilutions in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the various enzyme dilutions to the wells.
-
Prepare the substrate solution by diluting the stock to a final concentration of 200 µM in Assay Buffer.
-
Initiate the reaction by adding 25 µL of the 200 µM substrate solution to each well.
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 410 nm every 30 seconds for 20 minutes.
-
Plot absorbance vs. time for each enzyme concentration. The initial, linear portion of this curve represents the initial velocity (V₀).
-
Select an enzyme concentration that provides a robust linear rate (e.g., a slope of 0.01-0.05 Abs/min).
Step 2: Determination of the Michaelis-Menten Constant (Kₘ) The Kₘ is the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ).[15] Knowing Kₘ is crucial for setting the substrate concentration in inhibition assays and for determining the inhibition constant (Kᵢ).[16][17]
-
Prepare a series of substrate dilutions in Assay Buffer, ranging from 0.1 × Kₘ to 10 × Kₘ (if Kₘ is unknown, start with a wide range, e.g., 1 µM to 2 mM).
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the optimized enzyme concentration (from Step 1) to each well.
-
Initiate the reactions by adding 25 µL of the various substrate dilutions to the wells.
-
Measure the initial velocity (V₀) for each substrate concentration as described above.
-
Plot V₀ versus substrate concentration [S]. Fit the data to the Michaelis-Menten equation (Equation 1) using non-linear regression software to determine Kₘ and Vₘₐₓ.
Equation 1: Michaelis-Menten Equation V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
Where:
-
V₀ is the initial reaction velocity.
-
Vₘₐₓ is the maximum reaction velocity.
-
[S] is the substrate concentration.
-
Kₘ is the Michaelis-Menten constant.
Protocol 2: IC₅₀ Determination for 1-Benzoylhistidine
The IC₅₀ is the concentration of an inhibitor that reduces the enzyme's activity by 50%.[10][11] It is a standard measure of inhibitor potency. For these experiments, the substrate concentration should be fixed at or below the determined Kₘ value to ensure sensitivity to competitive inhibitors.[2]
-
Prepare a serial dilution of 1-Benzoylhistidine in DMSO. A 10-point, 3-fold dilution series starting from 10 mM is a good starting point.
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 1 µL of the inhibitor dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) controls to represent 100% activity and "no enzyme" controls for background subtraction.
-
Add 25 µL of the optimized enzyme concentration to each well.
-
Incubate the plate for 15 minutes at the assay temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate solution at a concentration of 2 × Kₘ in Assay Buffer.
-
Initiate the reaction by adding 25 µL of the substrate solution (final concentration will be 1 × Kₘ).
-
Measure the initial velocity (V₀) for each inhibitor concentration.
-
Calculate the percent inhibition for each concentration using Equation 2.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
Equation 2: Percent Inhibition Calculation % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))
Where:
-
V_inhibitor is the rate in the presence of the inhibitor.
-
V_no_inhibitor is the rate in the absence of the inhibitor (DMSO control).
Table 1: Example Data Layout for IC₅₀ Determination
| [Inhibitor] (µM) | Log [Inhibitor] | Initial Rate (Abs/min) | % Inhibition |
| 1000 | 3.00 | 0.003 | 94.0 |
| 333 | 2.52 | 0.008 | 84.0 |
| 111 | 2.04 | 0.015 | 70.0 |
| 37 | 1.57 | 0.026 | 48.0 |
| 12.3 | 1.09 | 0.038 | 24.0 |
| 4.1 | 0.61 | 0.045 | 10.0 |
| 1.37 | 0.14 | 0.048 | 4.0 |
| 0 | - | 0.050 | 0.0 |
Protocol 3: Determining the Mechanism of Inhibition
To understand how 1-Benzoylhistidine inhibits the enzyme, it's necessary to measure its effect on the kinetic parameters Kₘ and Vₘₐₓ.[1] This is achieved by measuring reaction rates across a matrix of both substrate and inhibitor concentrations.
-
Set up a matrix in a 96-well plate. Rows will correspond to different fixed concentrations of 1-Benzoylhistidine (e.g., 0, 0.5 × IC₅₀, 1 × IC₅₀, 2 × IC₅₀). Columns will correspond to a range of substrate concentrations (e.g., 0.25, 0.5, 1, 2, 4, 8 × Kₘ).
-
Follow the procedure outlined in Protocol 2, adding the appropriate inhibitor and substrate concentrations to each well.
-
Measure the initial velocity (V₀) for every condition.
-
For each inhibitor concentration, plot V₀ versus [S] and fit to the Michaelis-Menten equation to obtain the apparent Kₘ (Kₘᵃᵖᵖ) and apparent Vₘₐₓ (Vₘₐₓᵃᵖᵖ).
-
To visualize the data and determine the inhibition type, create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[18][19] The pattern of line intersections reveals the mechanism of inhibition.
Data Analysis and Interpretation
Interpreting Lineweaver-Burk Plots
The double-reciprocal Lineweaver-Burk plot is a valuable tool for diagnosing the mechanism of reversible enzyme inhibition.[19]
-
Competitive Inhibition: Lines intersect on the y-axis. Vₘₐₓ is unchanged, but Kₘ increases. The inhibitor competes with the substrate for the active site.[15][20]
-
Non-competitive Inhibition: Lines intersect on the x-axis. Vₘₐₓ decreases, but Kₘ is unchanged. The inhibitor binds to a site other than the active site (an allosteric site) and affects catalysis but not substrate binding.[15][20]
-
Uncompetitive Inhibition: Lines are parallel. Both Vₘₐₓ and Kₘ decrease proportionally. The inhibitor binds only to the enzyme-substrate (ES) complex.[18][21]
Calculating the Inhibition Constant (Kᵢ)
While IC₅₀ is a measure of potency, it is dependent on experimental conditions. The inhibition constant (Kᵢ) is a true measure of the inhibitor's binding affinity.[10][17] For a competitive inhibitor, Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.[10]
Equation 3: Cheng-Prusoff Equation Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))
Where:
-
Kᵢ is the inhibition constant.
-
IC₅₀ is the half-maximal inhibitory concentration.
-
[S] is the substrate concentration used in the IC₅₀ assay.
-
Kₘ is the Michaelis-Menten constant of the substrate.
Visualizations
Caption: Experimental workflow for kinetic enzyme inhibition assay development.
Caption: Binding mechanisms for different types of reversible enzyme inhibition.
References
-
Wikipedia. Serine protease. [Link]
-
Bachovchin, W. W., et al. (1981). Catalytic mechanism of serine proteases: reexamination of the pH dependence of the histidyl 1J13C2-H coupling constant in the catalytic triad of alpha-lytic protease. Biochemistry. [Link]
-
Fiveable. (2025). Michaelis-Menten kinetics and inhibition. Biophysics. [Link]
-
Carnegie Mellon University. (2005). Lecture 16: Enzyme Mechanism: Serine Proteases. andrew.cmu.edu. [Link]
-
Western Washington University. Chapter 7: Catalytic Mechanisms of Enzymes. chem.wwu.edu. [Link]
-
edX. IC50 Determination. edx.org. [Link]
-
Wikipedia. IC50. [Link]
-
EMBL-EBI. Trypsin - M-CSA. ebi.ac.uk. [Link]
-
Jack Westin. Inhibition - Enzymes. jackwestin.com. [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. [Link]
-
University of Delhi. ENZYME INHIBITION. . [Link]
-
BYJU'S. (2022). Enzyme Inhibition. byjus.com. [Link]
-
BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. bellbrooklabs.com. [Link]
-
DATBooster. (2026). Enzyme Kinetics and the Michaelis-Menten Equation: Key Concepts for the DAT. datbooster.com. [Link]
-
OMICS International. Enzyme Inhibition: Mechanisms, Types and Significance. omicsonline.org. [Link]
-
e-learning université Mila. ENZYME KINETICS AND INHIBITION. elearning.univ-mila.dz. [Link]
-
Medicosis Perfectionalis. (2023). Competitive vs. Noncompetitive vs. Mixed vs. Uncompetitive Inhibitors. medicosisperfectionalis.com. [Link]
-
ResearchGate. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays. researchgate.net. [Link]
-
PubMed. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays. pubmed.ncbi.nlm.nih.gov. [Link]
-
Khan Academy. Enzyme inhibition and kinetics graphs. khanacademy.org. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. ncbi.nlm.nih.gov. [Link]
-
Lollar, P., et al. (1999). A continuous spectrophotometric assay for the hepatitis C virus serine protease. Analytical Biochemistry. [Link]
-
Felix, A. M., & Winter, D. P. (1970). AN IMPROVED SYNTHESIS OF L-HISTIDINE BENZYL ESTER. Organic Preparations and Procedures. [Link]
-
GasGasGas. (2024). Ep 10 - Michaelis-Menten Enzyme Kinetics & Law Of Mass Action. gasgasgas.com. [Link]
-
Reddit. (2025). Help with determining IC50 for enzyme inhibitors. reddit.com. [Link]
-
National Center for Biotechnology Information. (2012). Protease Assays. ncbi.nlm.nih.gov. [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. bellbrooklabs.com. [Link]
-
Wang, Y., et al. (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. RSC Advances. [Link]
-
Dieni, C. (2025). Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. Bitesize Bio. [Link]
- Google Patents. (2018). A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine.
-
ResearchGate. (2021). Is there a method to determine specific protease inhibitor activities via spectrophotometer? researchgate.net. [Link]
-
G-Biosciences. Protease & Protease Inhibitor Systems. gbiosciences.com. [Link]
-
Grabarska, A., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. International Journal of Molecular Sciences. [Link]
-
Witte, F., et al. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry. [Link]
-
Oliveira, M. G. (1994). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Brazilian Journal of Food Technology. [Link]
-
Alam, M. M., et al. (2016). Molecular Modelling Studies and Angiotensin Converting Enzyme Inhibitory Activity of Some 4-Benzylidene-2-Substitutedbenzoyl-6-Phenyl-4,5-Dihydropyridazin-3(2H)-Ones. Journal of Pharmaceutical Research International. [Link]
-
Adibekian, A., et al. (2017). Design of benzoxathiazin-3-one 1,1-dioxides as a new class of irreversible serine hydrolase inhibitors. Chemical Science. [Link]
-
Yadav, G. D., & Magadum, D. B. (2017). Kinetic Modelling of Enzyme Catalyzed Biotransformation Involving Activations and Inhibitions. IntechOpen. [Link]
-
Di Trani, J., et al. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Analytical and Bioanalytical Chemistry. [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. andrew.cmu.edu [andrew.cmu.edu]
- 5. Serine protease - Wikipedia [en.wikipedia.org]
- 6. cdn.wou.edu [cdn.wou.edu]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 10. courses.edx.org [courses.edx.org]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. resources.biomol.com [resources.biomol.com]
- 15. Enzyme Kinetics and the Michaelis-Menten Equation: Key Concepts for the DAT — King of the Curve [kingofthecurve.org]
- 16. fiveable.me [fiveable.me]
- 17. 효소 억제제 용어 및 계산법 [sigmaaldrich.com]
- 18. jackwestin.com [jackwestin.com]
- 19. Khan Academy [khanacademy.org]
- 20. m.youtube.com [m.youtube.com]
- 21. byjus.com [byjus.com]
Protocol for the purification of 1-Benzoylhistidine using column chromatography.
Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Development Professionals Content Focus: Multi-dimensional chromatographic isolation, mechanistic rationale, and high-purity recovery protocols.
Introduction & Chromatographic Rationale
1-Benzoylhistidine (typically referring to N
α -benzoyl-L-histidine) is a highly functionalized amino acid derivative utilized extensively as a building block in peptide synthesis and as a model compound for elucidating the metal-catalyzed photo-oxidation pathways of proteins [1]. The synthesis of this compound often yields a complex crude matrix containing unreacted histidine, benzoic acid, over-benzoylated byproducts, and structurally similar degradation products (such as 2-oxohistidine).Achieving the >98% analytical purity required for downstream applications necessitates a robust, two-dimensional chromatographic strategy. As an application scientist, it is critical to understand the causality behind the method selection:
-
Orthogonal Selectivity: The amphoteric nature of the imidazole ring combined with the hydrophobic benzoyl group creates a unique polarity profile. A single chromatographic mode is rarely sufficient.
-
Phase 1 - Normal-Phase Flash Chromatography: Silica gel acts as the primary bulk clearance mechanism. Utilizing a ternary gradient (Hexanes/Ethyl Acetate/Methanol), it efficiently strips away non-polar organic impurities and residual acylating agents [2].
-
Phase 2 - Reverse-Phase HPLC (RP-HPLC): Serves as the high-resolution polishing step. By utilizing a C18 stationary phase with a low-pH mobile phase (0.1% Trifluoroacetic acid), the basic imidazole nitrogen is fully protonated. This ion-pairing suppresses secondary interactions with residual silanols, eliminating peak tailing and allowing baseline resolution from closely eluting oxidative byproducts [3].
Physicochemical Properties & Chromatographic Parameters
To design a self-validating purification system, one must first establish the target's baseline properties. Table 1 summarizes the key parameters that dictate the chromatographic behavior of 1-Benzoylhistidine.
Table 1: Physicochemical & Detection Parameters
| Parameter | Value / Description | Chromatographic Implication |
| Molecular Weight | 259.26 g/mol | Elutes well within standard C18 pore sizes (130 Å). |
| LogP (Estimated) | ~0.5 to 1.0 | Amphiphilic; requires highly polar modifiers (MeOH) in normal phase. |
| pKa (Imidazole) | ~6.0 | Mobile phase pH must be strictly controlled (<4.0) for RP-HPLC to ensure a single protonation state. |
| UV Absorbance | λmax 254 nm, 280 nm | The benzoyl chromophore allows for highly sensitive UV-Vis monitoring during fraction collection. |
Purification Workflow Visualization
The following diagram illustrates the logical progression of the purification strategy, highlighting the transition from bulk impurity clearance to high-resolution polishing.
Workflow for the multi-dimensional chromatographic purification of 1-Benzoylhistidine.
Protocol 1: Flash Silica Gel Column Chromatography
Objective: Bulk purification to remove unreacted starting materials and non-polar byproducts.
Materials & Reagents
-
Stationary Phase: Silica gel 60 (230–400 mesh).
-
Mobile Phase: Hexanes, Ethyl Acetate (EtOAc), and Methanol (MeOH).
Step-by-Step Methodology
-
Sample Preparation via Dry Loading:
-
Action: Dissolve the crude reaction mixture in a minimum volume of MeOH. Add dry silica gel (approximately 3× the mass of the crude compound) to the flask and evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.
-
Causality: 1-Benzoylhistidine is highly polar. Loading it as a concentrated liquid band in a non-polar starting eluent (Hexanes) will cause immediate precipitation at the column head, leading to severe band broadening and channeling. Dry loading ensures uniform dissolution and mass transfer as the mobile phase polarity increases.
-
-
Column Packing:
-
Action: Slurry-pack the column using 100% Hexanes. Ensure the column is tapped continuously to prevent air bubble entrapment [2].
-
-
Gradient Elution Execution:
-
Action: Run the gradient as outlined in Table 2.
-
Table 2: Normal-Phase Gradient Elution Profile
| Column Volume (CV) | Hexanes (%) | EtOAc (%) | MeOH (%) | Target Elution |
| 0.0 - 2.0 | 100 | 0 | 0 | Non-polar organics |
| 2.0 - 5.0 | 50 | 50 | 0 | Residual benzoyl chloride |
| 5.0 - 8.0 | 0 | 100 | 0 | Benzoic acid byproducts |
| 8.0 - 12.0 | 0 | 90 | 10 | 1-Benzoylhistidine |
| 12.0 - 15.0 | 0 | 80 | 20 | Unreacted L-histidine |
-
Fraction Analysis (Self-Validation):
-
Action: Spot fractions on TLC plates (Silica gel F254). Develop in an EtOAc:MeOH (8:2) system.
-
Validation Check: 1-Benzoylhistidine will appear as a distinct UV-active spot at an Rf of approximately 0.35–0.45. Pool fractions containing this spot and concentrate under reduced pressure.
-
Protocol 2: Preparative Reverse-Phase HPLC (Polishing)
Objective: Isolate the target compound to >98% purity, resolving it from structurally similar oxidative degradation products.
Materials & Reagents
-
Stationary Phase: Preparative C18 column (e.g., XBridge Peptide BEH C18, 130 Å, 10 μm, 19 × 250 mm) [3].
-
Mobile Phase A: HPLC-grade Water + 0.1% (v/v) Trifluoroacetic acid (TFA).
-
Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% (v/v) TFA.
Step-by-Step Methodology
-
Sample Reconstitution & Filtration:
-
Action: Re-dissolve the semi-pure solid from Protocol 1 in a 95:5 (Water:MeCN) mixture containing 0.1% TFA. Filter the solution through a 0.22 μm PTFE syringe filter.
-
Causality: Particulate matter will rapidly clog the high-pressure frits of the preparative column. The matching of the sample diluent to the initial mobile phase conditions prevents solvent-shock and peak splitting.
-
-
System Equilibration:
-
Action: Flush the C18 column with 95% A / 5% B for at least 5 column volumes until the UV baseline stabilizes.
-
-
Gradient Execution:
-
Action: Execute the linear gradient detailed in Table 3. Monitor the eluent simultaneously at 254 nm and 280 nm.
-
Table 3: RP-HPLC Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 15.0 | 95 | 5 |
| 5.0 | 15.0 | 95 | 5 |
| 35.0 | 15.0 | 40 | 60 |
| 38.0 | 15.0 | 5 | 95 |
| 45.0 | 15.0 | 95 | 5 (Re-equilibration) |
-
Fraction Collection & Recovery:
-
Validation Check: 1-Benzoylhistidine typically elutes between 18–22 minutes under these conditions. Closely related impurities, such as 2-oxohistidine derivatives, will elute slightly later due to increased hydrophobicity [1].
-
Action: Pool the pure fractions based on real-time UV monitoring. Immediately freeze the pooled fractions and lyophilize to dryness.
-
Causality: Prolonged exposure of the purified compound to the acidic aqueous environment (TFA) at room temperature can induce slow hydrolysis of the benzoyl amide bond. Lyophilization safely removes the water, MeCN, and volatile TFA, yielding the pure target as a white, crystalline powder.
-
References
-
Title: Synthesis of peptides containing 2-oxohistidine residues and their characterization by liquid chromatography-tandem mass spectrometry Source: ResearchGate URL:[Link]
-
Title: Project Synthesis of N Acetyl L Histidine Ethyl Amide and Standard Operating Procedure for Fractional Collector Source: OPUS (Governors State University) URL: [Link]
-
Title: Intramolecular Histidine Cross-Links Formed via Copper-Catalyzed Oxidation of Histatin Peptides Source: Journal of the American Chemical Society URL:[Link]
Technical Support Center: Optimizing Yield and Purity in Benzoylhistidine Synthesis
Welcome to the Technical Support Center for Histidine Derivatization. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the benzoylation of L-histidine. Histidine presents a unique synthetic challenge due to its two competing nucleophilic centers: the α -amino group and the imidazole nitrogen (N-im).
Failure to control regioselectivity leads to complex mixtures of N- α -benzoylhistidine, 1-benzoylhistidine (N-im-benzoylhistidine), and N- α ,N-im-dibenzoylhistidine. Furthermore, the hydrolytic instability of the acylimidazole bond often destroys the yield of 1-benzoylhistidine during standard aqueous workups.
This guide provides field-proven methodologies, mechanistic causality, and troubleshooting FAQs to help you achieve >95% purity and optimal yields for your target regioisomer.
Regioselective Workflows: Mechanistic Divergence
To achieve high purity, we must exploit the differential reactivity and stability of the two nitrogen centers. The workflow below illustrates the two divergent pathways required to isolate either the α -protected or the imidazole-protected derivative.
Figure 1: Divergent synthetic pathways for regioselective histidine benzoylation.
Quantitative Data & Quality Metrics
The table below summarizes the expected outcomes and critical stability metrics when following the optimized protocols.
| Target Compound | Primary Synthetic Challenge | Typical Yield | Purity (HPLC) | Key Stability Metric |
| 1-Benzoylhistidine (N-im) | Hydrolytic cleavage of acylimidazole | 45 - 55% | > 95% | Highly moisture sensitive; store desiccated at -20°C. |
| N- α -Benzoyl-L-histidine | Di-benzoylation side-reactions | 75 - 85% | > 98% | Stable in aqueous buffers; widely used in oxidation assays. |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of N- α -Benzoyl-L-histidine
Mechanistic Rationale: Under standard Schotten-Baumann conditions, benzoyl chloride attacks both the α -amine and the imidazole ring. Because the resulting N-im-benzoyl group (an acylimidazole) is a high-energy, labile species, it can be selectively cleaved by a brief, mild basic hydrolysis step, leaving the highly stable α -amide intact.
-
Reaction : Dissolve 10 mmol of L-histidine in 20 mL of 1 M NaOH. Cool to 0 °C in an ice bath.
-
Acylation : Add 12 mmol of benzoyl chloride dropwise over 30 minutes. Maintain the pH between 8.5 and 9.5 by adding 2 M NaOH as needed. Stir for 2 hours at room temperature.
-
Selective Hydrolysis : This is the critical step for purity. Raise the pH to 11.5 using 2 M NaOH and stir for exactly 30 minutes. This selectively hydrolyzes the N-im-benzoyl group from the dibenzoylated intermediate.
-
Precipitation : Cool the solution to 0 °C and carefully acidify to pH 3.5 using 6 M HCl. The N- α -benzoyl-L-histidine will precipitate as a white solid.
-
Validation Checkpoint : Filter, wash with cold water, and dry. Run TLC (n-Butanol/Acetic acid/Water 4:1:1); you should see a single spot (Rf ~0.4) with no faster-running dibenzoylated impurities.
Protocol B: Synthesis of 1-Benzoylhistidine (N-im-Benzoylation)
Mechanistic Rationale: To force benzoylation exclusively at the imidazole ring, the α -amino and carboxylate groups are temporarily masked using a Cu(II) chelate. The α -amino group is rigidly locked in the metal's coordination sphere, rendering it non-nucleophilic, while the imidazole nitrogen remains accessible.
-
Complexation : Dissolve 10 mmol of L-histidine in 50 mL of boiling water. Add 5.5 mmol of basic copper(II) carbonate. Boil for 15 minutes until a deep blue solution forms. Filter hot to remove unreacted copper carbonate.
-
Acylation : Cool the filtrate to 0 °C. Add 15 mmol of sodium bicarbonate. Dropwise, add 12 mmol of benzoyl chloride. Stir vigorously for 2 hours. The N-im-benzoylhistidine-Cu(II) complex will precipitate as a light blue solid.
-
Demetallation : Filter the blue solid and resuspend in 30 mL of cold water. Add a slight molar excess of EDTA (or bubble H 2 S gas) to sequester the copper.
-
Isolation (Time-Sensitive) : Filter the liberated 1-benzoylhistidine. Crucial: The acylimidazole bond is highly susceptible to hydrolysis. Do not wash with warm water. Immediately transfer the solid to a lyophilizer or a vacuum desiccator over P 2 O 5 .
-
Validation Checkpoint : HPLC analysis must be run using anhydrous mobile phases to prevent on-column degradation.
Troubleshooting & FAQs
Q1: Why is my yield of 1-benzoylhistidine so low, and why do I recover mostly unreacted histidine? A: You are likely losing your product during the demetallation and washing steps. The N-im-benzoyl group forms an acylimidazole, which is essentially an activated amide. It is highly reactive and moisture-sensitive. If your copper removal step is too warm, or if you leave the product in an aqueous suspension for too long, it will hydrolyze back to L-histidine. Maintain temperatures below 5 °C and dry the product under high vacuum immediately.
Q2: During N- α -benzoylhistidine synthesis, my HPLC shows a major impurity with a higher retention time. What is it? A: This is the N- α , N-im-dibenzoylhistidine intermediate. The imidazole ring is highly nucleophilic and will readily react with excess benzoyl chloride. To fix this, you must strictly enforce Step 3 of Protocol A (Mild Basic Hydrolysis). Raising the pH to 11.5 for 30 minutes will quantitatively cleave the labile imidazole-benzoyl bond while leaving the α -amide completely intact.
Q3: I am using N- α -benzoylhistidine as a model compound for metal-catalyzed oxidation (MCO) assays, but I see blue precipitates and poor conversion to 2-oxohistidine. How do I fix this? A: This is a known buffer incompatibility issue. When using N-benzoyl-L-histidine to synthesize 2-oxohistidine via Cu 2+ /ascorbate systems, phosphate buffers cause the copper to precipitate out of solution, dropping your yield to <5%. As demonstrated in recent optimization studies 1, you should remove the phosphate buffer entirely and increase the sodium ascorbate concentration to ~200 mM. The ascorbate will self-buffer the solution to pH 7.0–7.5, keep the copper soluble, and increase your 2-oxohistidine yield to ~50%.
Q4: Is N-benzoylhistidine stable during CuAAC (Click Chemistry) bioconjugation? A: Not entirely. Copper and ascorbate generate reactive oxygen species that can oxidize the histidine imidazole ring. Studies have shown that in the presence of CuSO 4 and ascorbate, up to 65% of N-benzoylhistidine can be oxidized within 20 hours 2. To prevent this degradation and preserve purity, add a CuAAC-accelerating ligand like THPTA or TBTA at a 2:1 or 5:1 ligand-to-copper ratio, which shields the metal and prevents oxidative damage to the histidine moiety.
Q5: How reactive is the histidine side chain compared to other amino acids if I use hypochlorous acid (HOCl) or chlorination? A: The imidazole ring is highly reactive. Kinetic evaluations using N-acetyl and N-benzoyl derivatives show that histidine reacts with chlorine at a rate constant of 1.0×105 M−1s−1 , making it the third most reactive amino acid behind methionine and cysteine 3. If your downstream applications involve oxidative environments, expect rapid degradation unless the imidazole ring is protected.
References
-
Synthesis of peptides containing 2-oxohistidine residues and their characterization by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at:1
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. National Institutes of Health (NIH / PMC). Available at: 2
-
Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination. ACS Publications (Environmental Science & Technology). Available at: 3
Sources
Technical Support Center: Troubleshooting 1-Benzoylhistidine Solubilization
Welcome to the Technical Support Knowledge Base. This guide is designed for researchers, scientists, and drug development professionals experiencing difficulties solubilizing 1-Benzoylhistidine (N-α-Benzoyl-L-histidine, CAS 5354-94-9) in aqueous buffers for in vitro assays, structural biology, or peptide synthesis.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will examine the physicochemical causality behind the compound's behavior, provide self-validating experimental workflows, and address specific edge cases in our technical FAQ.
The Mechanistic Root of the Problem
1-Benzoylhistidine is a derivative of the amino acid histidine, characterized by a bulky, hydrophobic benzoyl group attached to the α-amino nitrogen[1]. While free histidine is highly water-soluble, the addition of the benzoyl moiety drastically alters its physicochemical profile.
The solubility issue is primarily a function of pH-dependent ionization . In free histidine, the α-amine (pKa ~9.2) provides a positive charge at neutral pH. In 1-Benzoylhistidine, this amine is converted into an amide, stripping the molecule of this basic pKa. The molecule is left with only two ionizable groups:
-
The Carboxylic Acid: pKa ~2.1[2]
-
The Imidazole Ring: pKa ~6.0
At pH levels between 3.0 and 5.0, the carboxylate is deprotonated (negative) and the imidazole ring is protonated (positive). The molecule exists as a zwitterion with a net charge of zero . Without a net charge to facilitate ion-dipole interactions with water, the hydrophobic benzoyl group dominates, driving rapid aggregation and precipitation.
Physicochemical Profile Summary
| Property | Value | Impact on Aqueous Solubility |
| Molecular Weight | 259.26 g/mol | Moderate size; the aromatic ring significantly increases lipophilicity. |
| Solvent Preference | DMSO, Methanol | Highly soluble in polar organic solvents; limited in pure water[1]. |
| pKa (Carboxyl) | ~2.1 | Deprotonated (anionic) at physiological pH. |
| pKa (Imidazole) | ~6.0 | Neutral at physiological pH; protonated in acidic media. |
| Isoelectric Point (pI) | ~4.0 | Critical: Minimum solubility occurs between pH 3.0 and 5.0. |
Solubilization Decision Matrix
Before selecting a protocol, evaluate your downstream application constraints (e.g., cell culture toxicity, enzyme pH optimum). Use the following decision tree to select the optimal solubilization strategy.
Decision tree for 1-Benzoylhistidine aqueous solubilization.
Validated Experimental Protocols
Method A: Alkaline Salt Conversion (Aqueous)
Causality: Patent literature demonstrates that N-benzoylhistidine derivatives can be effectively dispersed in water and converted to highly soluble salts by the addition of an aqueous base (e.g., NaOH or amino sugars)[3]. By raising the pH above 7.5, the carboxylate is fully deprotonated and the imidazole is neutral, giving the molecule a net negative charge that readily interacts with water.
Step-by-Step Methodology:
-
Weigh: Transfer 25.9 mg of 1-Benzoylhistidine powder into a 15 mL conical tube (Target: 10 mL of a 10 mM solution).
-
Disperse: Add 8 mL of molecular biology-grade H₂O. Note: The compound will not dissolve and will remain a cloudy suspension.
-
Titrate: Add 0.1 M NaOH dropwise while vortexing continuously. Stop when the suspension turns completely clear (typically around pH 8.0–8.5).
-
Buffer: Add your concentrated assay buffer salts (e.g., 10x Tris-HCl, pre-adjusted to pH 7.5 or 8.0).
-
Adjust: Bring the final volume to 10 mL with H₂O.
-
Self-Validation Step: Measure the optical density of the final solution at 600 nm (OD₆₀₀) against a water blank. An OD₆₀₀ < 0.01 confirms the complete absence of micro-precipitates.
Method B: Co-Solvent Dilution (DMSO)
Causality: DMSO effectively disrupts the hydrophobic interactions between the aromatic benzoyl rings, fully solvating the molecule before it is introduced into the aqueous phase[1].
Step-by-Step Methodology:
-
Master Stock: Dissolve 25.9 mg of 1-Benzoylhistidine in 1 mL of anhydrous DMSO to create a 100 mM master stock.
-
Homogenize: Vortex and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.
-
Dilution: To prepare a 1 mM working solution, add 10 µL of the DMSO stock to 990 µL of your target aqueous buffer. Critical: Add the DMSO stock dropwise while the aqueous buffer is under vigorous agitation (e.g., magnetic stirring) to prevent localized high concentrations that cause "crashing out."
-
Self-Validation Step: Inspect a 10 µL drop of the final solution under a light microscope at 10x magnification. The absence of needle-like crystals validates successful aqueous integration.
Technical Troubleshooting FAQs
Q: Why does my 1-Benzoylhistidine crash out immediately when I adjust my buffer to pH 5.0? A: At pH 5.0, the molecule is dangerously close to its isoelectric point (~pH 4.0). The carboxylate is deprotonated (-), and a significant fraction of the imidazole rings are protonated (+), creating a zwitterion with zero net charge. Without a net charge, the hydrophobic benzoyl groups drive aggregation. You must shift the final pH to >7.5 to maintain a net negative charge.
Q: Can I use heat to force the powder into a pH 7.0 phosphate buffer without using NaOH or DMSO? A: Heating will temporarily increase the kinetic solubility of the compound, but it is a flawed long-term strategy. The compound will rapidly recrystallize upon cooling to room temperature, ruining your assay reproducibility. Furthermore, prolonged heating of N-benzoyl derivatives in aqueous solutions can lead to premature hydrolysis of the amide bond. Always rely on chemical solubilization (Method A or B) rather than thermal forcing.
Q: My downstream cellular assay is sensitive to both high pH (>7.5) and DMSO. What is my alternative? A: If you are restricted to physiological pH (7.4) and cannot use organic solvents, you must use a molecular carrier. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective at encapsulating bulky aromatic rings like the benzoyl group. Fix: Prepare a 10% (w/v) HP-β-CD solution in your pH 7.4 assay buffer, and use this carrier-buffer to dissolve the 1-Benzoylhistidine powder directly. The cyclodextrin will shield the hydrophobic moiety from the aqueous environment.
Q: I prepared a 100 mM stock in Methanol, but it precipitated when added to my assay buffer. Why? A: While 1-Benzoylhistidine is soluble in methanol[1], methanol has a lower dielectric constant and different hydrogen-bonding dynamics compared to DMSO. When diluted into water, methanol diffuses away from the compound faster than the compound can coordinate with water, leading to rapid nucleation. Switch your master stock solvent to anhydrous DMSO, and ensure you are stirring the aqueous phase vigorously during addition.
References
- Title: US4757066A - Composition containing a penem or carbapenem antibiotic and the use of the same Source: Google Patents URL
Sources
Optimizing reaction conditions for the benzoylation of histidine.
Welcome to the Application Support Center for amino acid derivatization. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the nuanced chemical landscape of histidine benzoylation. This portal moves beyond basic recipes, providing the mechanistic causality and field-proven troubleshooting logic required to build self-validating experimental systems.
Section 1: Core Principles & Reaction Causality (FAQ)
Q1: Why is the benzoylation of histidine inherently prone to side reactions compared to other amino acids? A: Histidine is uniquely challenging because it possesses three reactive nucleophilic centers: the α -amino group, the imidazole ring nitrogens ( Nτ and Nπ ), and the carboxylate group. When exposed to benzoyl chloride (BzCl), both the primary α -amine and the secondary imidazole amines can undergo nucleophilic acyl substitution. The causality of selectivity lies in the thermodynamic stability versus kinetic reactivity of these sites. The imidazole nitrogens are kinetically highly nucleophilic but form relatively unstable acylium intermediates that are susceptible to rapid hydrolysis under basic conditions. In contrast, the α -amino group forms a thermodynamically stable amide bond[1].
Q2: How do Schotten-Baumann conditions selectively favor Nα -benzoylation? A: The utilizes a biphasic solvent system consisting of an aqueous alkaline solution and an immiscible organic solvent[2]. The base (e.g., NaOH or NaHCO 3 ) serves two critical mechanistic purposes:
-
It deprotonates the α -amino group of histidine, rendering it a potent nucleophile[3].
-
It acts as an acid scavenger, neutralizing the HCl byproduct generated during acylation, which would otherwise protonate the unreacted histidine and halt the reaction[4]. Because the reaction occurs at the biphasic interface, the highly reactive benzoyl chloride is shielded in the organic phase from rapid bulk aqueous hydrolysis, allowing the deprotonated α -amine to attack the electrophilic carbonyl carbon efficiently[2].
Section 2: Experimental Protocols
Self-Validating Protocol: Selective Nα -Benzoylation of L-Histidine
This protocol leverages a weak alkali (NaHCO 3 ) to minimize the exothermic degradation of benzoyl chloride while maintaining a pH sufficient for α -amine deprotonation, ensuring a high-yield, self-validating workflow[5].
Step-by-Step Methodology:
-
Preparation of Aqueous Phase: Dissolve 10.0 mmol of L-histidine in 15 mL of saturated aqueous sodium bicarbonate (NaHCO 3 ) in a 100 mL round-bottom flask.
-
Causality: NaHCO 3 acts as a mild base, buffering the solution to ~pH 8.5-9.0. This is optimal for α -amine activation without causing aggressive hydrolysis of the incoming acyl chloride, a common failure point when using strong bases like NaOH[5].
-
-
Organic Phase Addition: Add 20 mL of an inert organic solvent (e.g., dichloromethane or a green alternative like PEG-400) to create the biphasic system[5].
-
Acylation: Cool the biphasic mixture to 0–5 °C using an ice bath. Dissolve 11.0 mmol (1.1 equivalents) of benzoyl chloride in 5 mL of the organic solvent. Add this solution dropwise over 15–30 minutes under vigorous magnetic stirring.
-
Causality: Vigorous stirring maximizes the interfacial surface area between the aqueous and organic phases, ensuring the nucleophile and electrophile interact efficiently before the BzCl can degrade[6].
-
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Self-Validation Check: Monitor the disappearance of the characteristic pungent odor of benzoyl chloride, which physically indicates reaction completion[6].
-
Work-up and Isolation: Carefully acidify the aqueous layer to pH ~3.0 using 1M HCl. The Nα -benzoyl-L-histidine will precipitate as a white solid. Filter the precipitate under vacuum, wash with cold distilled water to remove residual salts, and recrystallize from dilute ethanol to achieve >95% purity[5].
Biphasic Schotten-Baumann workflow for selective N-alpha-benzoylation of histidine.
Section 3: Troubleshooting Guide (Q&A)
Issue 1: Significant formation of Nα,Nim -dibenzoyl histidine.
-
Diagnosis: Over-acylation occurs when an excess of benzoyl chloride is used in conjunction with a very strong base (like >2M NaOH), which inadvertently stabilizes the normally labile Nim -benzoyl bond.
-
Solution: Restrict benzoyl chloride to 1.1–1.2 molar equivalents. If dibenzoylation is detected via LC-MS[7], extend the post-reaction stirring time in the alkaline aqueous phase. The Nim -benzoyl group is hydrolytically unstable and will spontaneously cleave back to the free imidazole under mild basic conditions over time.
Issue 2: Low yield with high recovery of unreacted L-histidine.
-
Diagnosis: The benzoyl chloride was likely hydrolyzed to benzoic acid before it could react with the amino acid. This is a common failure mode if the addition rate is too slow, the stirring is inadequate, or the temperature is too high during addition[6].
-
Solution: Ensure the reaction is kept strictly between 0–5 °C during the dropwise addition of BzCl. Increase the stirring speed to >800 rpm to improve biphasic mixing.
Issue 3: Emulsion formation during the organic extraction phase.
-
Diagnosis: Amino acids and their amphiphilic derivatives can act as surfactants, stabilizing emulsions in biphasic systems.
-
Solution: Add brine (saturated NaCl) to the aqueous phase to increase its ionic strength, thereby "salting out" the organic layer and breaking the emulsion[8].
Troubleshooting logic tree for resolving low yields in histidine benzoylation.
Section 4: Quantitative Data & Optimization Tables
To facilitate rapid decision-making, the following table summarizes the effects of different reaction parameters on the yield and selectivity of histidine benzoylation. These parameters are synthesized from standard Schotten-Baumann optimization profiles and LC-MS derivatization studies[4][5][7].
| Base Catalyst | Solvent System | BzCl Equivalents | Temp (°C) | Target Yield ( Nα ) | Side Product ( Nim ) |
| NaOH (2M) | Water / DCM | 2.5 | 25 | 65% | High (Requires hydrolysis) |
| NaHCO 3 (Sat.) | Water / PEG-400 | 1.1 | 0-5 | 80-85% | Low (<5%) |
| Pyridine | Anhydrous DCM | 1.5 | 25 | 40% | Very High (Dibenzoylation) |
| Na 2 CO 3 (890 mM) | Water / Acetonitrile | 2.0 | 20 | 75% | Moderate |
References
-
- ijirset.com
-
- nih.gov
-
- byjus.com
-
- benchchem.com
-
- wikipedia.org
-
- dcu.ie
-
- benchchem.com
-
- researchgate.net
Sources
- 1. researchgate.net [researchgate.net]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. ijirset.com [ijirset.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. doras.dcu.ie [doras.dcu.ie]
Technical Support Center: Scaling Up 1-Benzoylhistidine Production
Welcome to the Process Chemistry Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-Benzoylhistidine .
The synthesis of (SMILES: C1=CC=C(C=C1)C(=O)N2C=NC=C2CC(C(=O)O)N)[1] is fundamentally different from the more common (CAS 5354-94-9)[2][3], which is a stable compound widely used as a model in [4]. 1-Benzoylhistidine involves the acylation of the imidazole ring (N1), creating a highly reactive acylimidazole . This reactivity introduces severe scale-up challenges related to regioselectivity, moisture sensitivity, and intramolecular degradation.
Part 1: Troubleshooting Guide & FAQs
Q1: During aqueous workup, our 1-Benzoylhistidine yield drops significantly, and we isolate a product with the exact same molecular weight. What is happening? A: You are observing intramolecular N→N acyl transfer. Because 1-Benzoylhistidine is an acylimidazole, the carbonyl carbon is highly electrophilic. If the α -amino group is unprotected and deprotonated (in its free base form), the benzoyl group will rapidly migrate from the imidazole N1 position to the α -amine, forming the thermodynamically stable Nα -benzoyl-L-histidine[2][3]. Solution: Always protect the α -amine (e.g., as a Boc group) prior to benzoylation. If the free α -amine is strictly required for your downstream application, perform the final deprotection under strictly anhydrous acidic conditions and isolate the product as a protonated salt (e.g., HCl salt) to prevent the amine from acting as an internal nucleophile.
Q2: We are using a biphasic Schotten-Baumann protocol, but the N-im-benzoylation stalls at 60% conversion. How do we drive it to completion at the kilogram scale? A: Acylimidazoles are exceptionally moisture-sensitive. In aqueous biphasic systems, the benzoyl chloride and the resulting 1-benzoylhistidine undergo competitive hydrolysis. Heat dissipation issues at scale exacerbate this, as higher temperatures exponentially increase the hydrolysis rate. Solution: Transition to a fully anhydrous solvent system. Suspend the protected histidine in anhydrous dichloromethane (DCM) and use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).
Q3: How can we accurately monitor the reaction conversion without degrading the product on the HPLC column? A: Standard reverse-phase HPLC uses aqueous mobile phases (e.g., Water/Acetonitrile with TFA), which will rapidly hydrolyze the 1-benzoyl group during the run, leading to false low-conversion readings. Solution: Implement a self-validating In-Process Control (IPC). Perform an offline pre-column derivatization: quench a 1 mL aliquot with anhydrous methanol. This quantitatively converts the reactive 1-benzoyl group into methyl benzoate. You can then quantify the methyl benzoate via GC-FID to accurately back-calculate the acylimidazole concentration.
Q4: Why does the reaction mixture turn deep yellow/brown during the benzoylation step at scale? A: This indicates exothermic degradation. Acylimidazoles are high-energy species. If the addition of benzoyl chloride is too rapid, localized heating and polymerization occur. Solution: Ensure aggressive jacket cooling (set to -5 °C) and use a subsurface dosing dip-tube for the benzoyl chloride to prevent localized concentration and thermal spikes at the solvent surface.
Part 2: Reaction Workflow & Degradation Pathways
Reaction workflow and degradation pathways for 1-Benzoylhistidine synthesis.
Part 3: Quantitative Process Data
The following table summarizes the impact of transitioning from aqueous to anhydrous conditions during the scale-up of 1-Benzoylhistidine, highlighting the suppression of acyl migration and hydrolysis.
| Scale | Solvent System | Base | Temperature | Yield (%) | Nα -Migration Impurity (%) | Hydrolysis Impurity (%) |
| 10 g | H2O /EtOAc (Biphasic) | NaOH | 20 °C | 15.0 | 65.5 | 19.5 |
| 50 g | DCM (Trace Moisture) | Et3N | 25 °C | 45.2 | 20.1 | 34.7 |
| 500 g | Anhydrous DCM | DIPEA | 0–5 °C | 88.4 | < 2.0 | < 2.0 |
| 2.5 kg | Anhydrous DCM | DIPEA | 0–5 °C | 86.7 | < 2.0 | < 2.0 |
Part 4: Self-Validating Scale-Up Protocol
Anhydrous Synthesis of 1-Benzoylhistidine HCl Salt
Objective: Kilogram-scale production of 1-Benzoylhistidine avoiding aqueous hydrolysis and intramolecular acyl migration.
Step 1: Preparation & Drying
-
Purge a jacketed glass-lined reactor with ultra-high purity N2 for 30 minutes.
-
Charge the reactor with 10 L of anhydrous Dichloromethane (DCM) (KF < 50 ppm) and 1.0 kg of Nα -Boc-L-histidine.
Step 2: Base Addition
-
Set the reactor jacket temperature to 0 °C.
-
Slowly add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) via an addition funnel. The suspension will homogenize as the carboxylate salt forms.
Step 3: Benzoylation
-
Charge an addition vessel with 1.1 equivalents of Benzoyl Chloride.
-
Add the Benzoyl Chloride dropwise via a subsurface dip-tube over 2.5 hours.
-
Critical Parameter: Maintain the internal reactor temperature strictly below 5 °C to suppress exothermic degradation.
Step 4: In-Process Control (IPC) Verification
-
Pull a 1.0 mL aliquot from the reactor.
-
Immediately quench the aliquot into 5.0 mL of anhydrous methanol to derivatize the acylimidazole into methyl benzoate.
-
Analyze the quenched sample via GC-FID.
-
Validation Gate: Proceed to the next step only when the calculated conversion of Boc-His is > 98%.
Step 5: Deprotection & Salt Formation
-
To the crude Nα -Boc-1-Benzoylhistidine solution, slowly add 4.0 M HCl in anhydrous dioxane (5.0 eq).
-
Stir the mixture at 15 °C for 4 hours.
-
Mechanistic Note: The anhydrous acidic environment cleaves the Boc group while simultaneously protonating the newly exposed α -amine. This completely neutralizes the amine's nucleophilicity, preventing intramolecular acyl transfer to the Nα position.
Step 6: Isolation
-
Filter the resulting 1-Benzoylhistidine HCl salt using an enclosed filter dryer under a blanket of dry N2 .
-
Wash the filter cake with 3 bed volumes of cold, anhydrous diethyl ether.
-
Dry the product under high vacuum ( < 10 mbar) at 25 °C until residual solvents are within ICH limits.
References
-
N-Benzoyl-L-histidine | C13H13N3O3 - PubChem -[Link]
-
N-Benzoyl-L-histidine - CAS Common Chemistry -[Link]
-
Intramolecular Histidine Cross-Links Formed via Copper-Catalyzed Oxidation of Histatin Peptides - Journal of the American Chemical Society -[Link]
-
BenchChem Catalog (Page 58) - ChemBuyersGuide -[Link]
Sources
Identifying and removing common impurities from 1-Benzoylhistidine preparations.
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot, purify, and validate 1-Benzoylhistidine preparations. The imidazole ring of histidine is notorious for its chemical vulnerability; understanding the causality behind its degradation is the key to mastering its purification.
Below, you will find targeted troubleshooting FAQs, quantitative impurity profiles, and self-validating experimental protocols designed to ensure absolute scientific integrity in your workflows.
I. Troubleshooting Guide & FAQs
Q1: Why does my 1-Benzoylhistidine preparation show a +16 Da mass shift over time? A: This is the hallmark of imidazole ring oxidation. The C-2 position of the histidine imidazole ring is highly electron-rich, making it susceptible to attack by reactive oxygen species (ROS). When exposed to trace transition metals or reducing agents in your buffers, the ring is oxidized to form N-benzoyl-2-oxo-histidine[1].
-
Causality: The +16 Da shift corresponds to the addition of a single oxygen atom at the C-2 position.
-
Self-Validation: To validate the purity of your starting material, always run a baseline LC-MS. The presence of an [M+H]+ peak at m/z 276 (compared to the expected m/z 260 for 1-Benzoylhistidine) confirms this specific oxidative degradation.
Q2: How do I prevent oxidative degradation during downstream applications like CuAAC (Click Chemistry)? A: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) relies on Cu(I) generated via the ascorbate reduction of Cu(II). This system is notorious for generating ROS that rapidly oxidize histidine derivatives[2]. To prevent this, introduce a water-soluble polytriazole ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine).
-
Causality: THPTA acts as a tetradentate ligand that occupies the coordination sphere of Cu(I). This sterically shields the metal from off-target redox cycling with dissolved oxygen while maintaining its catalytic efficacy for the cycloaddition.
-
Self-Validation: Run a parallel control reaction without THPTA. A successful protective system will show <5% conversion to the 2-oxo-histidine derivative via HPLC after 20 hours, whereas the unprotected control will exhibit >60% degradation[2].
Q3: What causes high molecular weight impurities (+257 Da) in my preparation? A: These are His-His dimeric cross-links. If your preparation is exposed to ambient light in the presence of trace photosensitizers (e.g., residual dyes or impurities), singlet oxygen is generated[3].
-
Causality: Singlet oxygen undergoes a 1,4-cycloaddition with the imidazole ring to form an unstable endoperoxide. This intermediate suffers nucleophilic attack by the unreacted imidazole nitrogen of a second 1-Benzoylhistidine molecule, eliminating water and forming a covalent His-His dimer[3].
-
Self-Validation: Store preparations in actinic (amber) glassware and purge with argon. Analyze via Size Exclusion Chromatography (SEC) or LC-MS to confirm the absence of the dimeric mass peak.
Q4: How do I resolve unreacted histidine and over-benzoylated byproducts? A: Unreacted histidine is highly polar and will elute in the void volume of a standard reversed-phase (RP) C18 column, while over-acylated species (e.g., N,N'-dibenzoylhistidine) are highly lipophilic and strongly retained[4].
-
Causality: The benzoyl group significantly increases the hydrophobicity of the molecule. By utilizing a shallow gradient of acetonitrile (MeCN) in water with 0.1% trifluoroacetic acid (TFA), you exploit these drastic polarity differences to isolate the mono-benzoylated target.
II. Quantitative Data: Impurity Profiling
Use the following table to identify and isolate common impurities based on their mechanistic origins and physicochemical properties.
| Impurity | Causative Mechanism | Δ Mass (Da) | Relative Polarity | Self-Validating Detection Strategy |
| Unreacted Histidine | Incomplete acylation | -104 | Very High | Elutes in RP-HPLC void volume; detect via Ninhydrin assay[4]. |
| Benzoic Acid | Benzoyl chloride hydrolysis | -33 | Low | UV absorbance at 254 nm; late elution on C18. |
| N-Benzoyl-2-oxo-histidine | ROS-mediated C-2 oxidation | +16 | Intermediate | LC-MS ( [M+H]+ at m/z 276); co-elution risk with target[1]. |
| His-His Dimer | Singlet oxygen 1,4-cycloaddition | + ~257 | Low | SEC or LC-MS; distinct high-MW peak[3]. |
| N,N'-Dibenzoylhistidine | Over-acylation (N- α and N- τ ) | +104 | Very Low | Strong retention on C18; requires >60% MeCN to elute. |
III. Experimental Protocols: Self-Validating Systems
Protocol A: RP-HPLC Purification of 1-Benzoylhistidine
Objective: Isolate 1-Benzoylhistidine from unreacted precursors and oxidative byproducts. Causality: TFA acts as an ion-pairing agent, protonating the imidazole ring and standardizing the charge state. This prevents peak tailing and ensures sharp, reproducible elution profiles.
-
Sample Preparation: Dissolve the crude preparation in 5% MeCN / 95% Water containing 0.1% TFA.
-
Self-Validation: Centrifuge at 10,000 x g for 5 minutes. A clear supernatant confirms complete solubilization of the target; a pellet indicates the presence of highly lipophilic impurities (e.g., dibenzoylated species) which should be discarded.
-
-
Column Equilibration: Use a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm). Equilibrate with 5% Mobile Phase B (MeCN + 0.1% TFA) and 95% Mobile Phase A (Water + 0.1% TFA).
-
Gradient Elution: Run a linear gradient from 5% B to 60% B over 40 minutes.
-
Fraction Collection & Validation: Monitor UV absorbance at 214 nm (peptide/amide bonds) and 254 nm (aromatic benzoyl group). Collect the major peak eluting at approximately 30-35% B.
-
Self-Validation: Immediately analyze a 10 µL aliquot of the collected fraction via analytical LC-MS. The presence of a single, dominant peak at m/z 260 confirms successful isolation.
-
-
Lyophilization: Flash-freeze the validated fractions in liquid nitrogen and lyophilize immediately to prevent aqueous hydrolysis of the benzoyl group during storage.
Protocol B: THPTA-Assisted Protection Assay for Downstream Applications
Objective: Prevent the formation of N-benzoyl-2-oxo-histidine during copper-catalyzed workflows[2].
-
Pre-complexation: In a degassed microcentrifuge tube, mix CuSO4 (0.5 mM final) with THPTA ligand (2.5 mM final) in a 1:5 molar ratio. Incubate for 15 minutes at room temperature.
-
Self-Validation: A visual color shift from pale blue to clear/faint yellow indicates successful Cu-ligand complexation.
-
-
Reagent Addition: Add the pre-complexed catalyst to your 1-Benzoylhistidine solution (in 0.1 M phosphate buffer, pH 7.0).
-
Initiation: Add sodium ascorbate (5.0 mM final) to initiate the reaction.
-
Validation of Protection: After 90 minutes, quench a 50 µL aliquot with 10 mM EDTA to halt all metal-catalyzed redox activity. Analyze via HPLC.
-
Self-Validation: The chromatogram must show <5% reduction in the 1-Benzoylhistidine peak area compared to time-zero, confirming the protective efficacy of the THPTA ligand against ROS generation[2].
-
IV. Mechanistic Workflow & Visualization
Workflow detailing 1-Benzoylhistidine degradation pathways and RP-HPLC purification steps.
V. References
-
2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides Source: National Institutes of Health (PMC) URL:[Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation Source: National Institutes of Health (PMC) URL:[Link]
-
Photodynamic cross-linking of proteins: IV. Nature of the His–His bond(s) formed in the rose bengal-photosensitized cross-linking of N-benzoyl-L-histidine Source: PubMed (National Institutes of Health) URL:[Link]
-
Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine Source: ResearchGate URL:[Link]
Sources
Technical Support Center: Troubleshooting 1-Benzoylhistidine (1-BH) Off-Target Effects in Cellular Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the implementation of 1-Benzoylhistidine (1-BH) in complex cellular models.
1-BH is an exceptional model substrate and chemical probe used to monitor oxidative protein modifications—specifically the formation of the biomarker 2-oxo-histidine[1]. However, the imidazole ring of histidine is highly reactive. If your assay microenvironment is not strictly controlled, 1-BH will act as a liability, participating in off-target Fenton chemistry, nucleophilic adduction, and spontaneous protein cross-linking.
This guide provides field-proven troubleshooting strategies and self-validating protocols to isolate your intended mechanistic pathway from confounding cellular noise.
Pathway Visualization: Probe Dynamics in Live Cells
To troubleshoot effectively, you must first understand the competing reaction kinetics of 1-BH within a cellular environment.
Mechanistic pathways of 1-Benzoylhistidine: Intended oxidation vs. off-target cellular reactions.
Troubleshooting Guide & FAQs
Q: Why am I seeing massive background cytotoxicity and premature probe degradation during metal-catalyzed oxidation assays? A: Unquenched Fenton-like Chemistry. When using 1-BH alongside Copper(II) and Ascorbate (a common system for generating controlled oxidative stress or driving Click chemistry), the ascorbate reduces Cu(II) to Cu(I). Without stabilization, Cu(I) reacts violently with ambient O2 , generating a cascade of superoxide and hydroxyl radicals. These indiscriminately oxidize 1-BH to N-benzoyl-2-oxohistidine prematurely and shred cellular membranes[2]. Solution: Introduce THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) at a 5:1 molar ratio to Copper. THPTA is a tetradentate ligand that occupies the coordination sphere of Cu(I), drastically lowering its redox potential for O2 reduction while maintaining its catalytic efficacy for your intended assay[2].
Q: My LC-MS/MS analysis shows unexpected mass shifts (+174 Da) on 1-BH instead of the expected 2-oxo-histidine. What is happening? A: Dehydroascorbate (DHA) Adduction. The oxidation of ascorbate yields DHA, a potent electrophile. In the cellular milieu, DHA rapidly degrades into reactive dicarbonyls (like glyoxal) that covalently modify the nucleophilic imidazole ring of 1-BH and endogenous arginine residues, resulting in a +174 Da mass shift[3]. Solution: Add Aminoguanidine (5 mM) to your assay buffer. Aminoguanidine acts as a sacrificial nucleophile, trapping reactive carbonyls before they can form adducts with your 1-BH probe[3].
Q: I am detecting high levels of 1-BH depletion in my cells, but no 2-oxo-histidine is forming. What is consuming the probe? A: Endogenous Lipid Electrophile Attack. Histidine derivatives are highly vulnerable to nucleophilic attack by lipid peroxidation products[4]. If your cells are under basal oxidative stress, endogenous 2-alkenals (e.g., 4-HNE) will undergo Michael addition with the 1-BH imidazole ring, depleting the probe pool. Solution: Pre-treat your cellular models with a lipophilic radical scavenger (e.g., Ferrostatin-1) 12 hours prior to the assay to suppress basal lipid peroxidation.
Q: How do I prevent non-specific protein cross-linking during photodynamic proximity assays using 1-BH? A: Uncontrolled Singlet Oxygen Diffusion. Photo-irradiation of sensitizers (e.g., Rose Bengal) generates singlet oxygen ( 1O2 ). 1O2 undergoes a 1,4-cycloaddition with the 1-BH imidazole ring, forming an unstable endoperoxide intermediate. If this intermediate is not rapidly resolved, it reacts with nearby nucleophiles, causing His-His dimerization and massive protein aggregation[5]. Solution: Restrict the diffusion radius of 1O2 by adding low concentrations of Sodium Azide ( NaN3 ) as a specific quencher, and strictly limit laser irradiation time to <60 seconds.
Quantitative Benchmarking: Off-Target Mitigation
The following table summarizes the quantitative improvements in assay fidelity when applying the mechanistic solutions described above.
| Assay Condition | Cu(I) Stabilizer | Carbonyl Scavenger | 1-BH Background Oxidation (20h) | Off-Target DHA Adducts (+174 Da) | Cellular Viability (HeLa, 24h) |
| Standard (Cu/Asc) | None | None | > 65% (Premature) | High | < 40% |
| Ligand Protected | THPTA (5x Cu) | None | < 16% | Moderate | ~ 75% |
| Fully Optimized | THPTA (5x Cu) | Aminoguanidine (5 mM) | < 5% (Stable) | Undetectable | > 92% |
Data synthesized from established CuAAC and histidine oxidation optimization benchmarks[2][3].
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, do not just execute steps—validate them. This optimized workflow for 1-BH cellular assays includes internal checkpoints to prove that off-target pathways have been successfully suppressed.
Step 1: Reagent Decontamination (The "Metal-Free" Baseline)
-
Treat all HEPES buffers with Chelex-100 resin for 2 hours at room temperature to strip trace Fe2+ and Cu2+ .
-
Causality: Trace metals in commercial buffers spontaneously react with ascorbate, generating background hydroxyl radicals that prematurely degrade 1-BH[2].
Step 2: Ligand-Copper Complex Pre-formation
-
In a cell-free tube, mix CuSO4 (50 µM) with THPTA ligand (250 µM) at a 1:5 molar ratio.
-
Incubate for 15 minutes at room temperature.
-
Causality: Pre-complexation ensures absolutely no free Cu2+ enters the cellular environment, blocking off-target ROS generation[2].
Step 3: Cellular Incubation & Scavenger Integration
-
Add 1-BH (1 mM) and Aminoguanidine (5 mM) to the cellular media.
-
Introduce the pre-formed Cu-THPTA complex, followed by Sodium Ascorbate (2.5 mM) to initiate the targeted reaction.
-
Causality: Aminoguanidine acts as a trap for dehydroascorbate (DHA) byproducts, preventing +174 Da adduct formation[3].
Step 4: Quenching and Validation Extraction
-
After the desired timepoint (e.g., 1 hour), quench the reaction immediately with 10 mM EDTA to strip copper from THPTA and halt all catalysis.
-
Lyse cells and analyze via HPLC-ECD to quantify N-benzoyl-2-oxohistidine[1].
-
CRITICAL VALIDATION CHECKPOINT: Run an aliquot of a "Metal-Free + Ascorbate" control arm through HPLC-ECD. If you detect any peak corresponding to 2-oxo-histidine in this negative control, your system has failed validation. This indicates trace transition metals are still present in your buffers. You must re-treat your buffers with Chelex-100 before proceeding.
References
-
[1] 2-Oxo-histidine as a novel biological marker for oxidatively modified proteins | Source: nih.gov | 1
-
[4] Histidine and lysine as targets of oxidative modification | Source: researchgate.net | 4
-
[5] Photodynamic cross-linking of proteins: IV. Nature of the His–His bond(s) formed in the rose bengal-photosensitized cross-linking of N-benzoyl-L-histidine | Source: researchgate.net | 5
-
[3] Organic & Biomolecular Chemistry - RSC Publishing | Source: rsc.org |3
-
[2] Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation | Source: nih.gov | 2
Sources
Comparing the inhibitory potency of 1-Benzoylhistidine with other known inhibitors.
Title: Comparative Inhibitory Potency of 1-Benzoylhistidine: A Baseline Probe vs. High-Affinity Inhibitors
Executive Summary: The Role of 1-Benzoylhistidine in Drug Discovery
In the landscape of enzyme inhibition and structural biology, 1-Benzoylhistidine (N-α-benzoyl-L-histidine) occupies a unique niche. Rather than serving as a high-affinity therapeutic drug, it is predominantly utilized as a biochemical probe, a structural substrate analog, and a baseline competitive inhibitor in high-throughput screening (HTS) assays[1]. By retaining the imidazole ring necessary for metal coordination or active-site hydrogen bonding, while introducing steric bulk via the benzoyl group, it provides critical insights into the spatial constraints of enzyme active sites. It is frequently employed as a reference compound in assays targeting proprotein convertases (e.g., Furin)[2], histidine-processing enzymes like Histidine Ammonia-Lyase (HAL)[3], and metalloenzymes such as Vanadium Bromoperoxidase[4].
Mechanistic Causality: Why 1-Benzoylhistidine Acts as a Weak Inhibitor
To understand the inhibitory profile of 1-Benzoylhistidine, we must analyze its structure-activity relationship (SAR). The compound consists of an L-histidine backbone where the α-amino group is protected by a benzoyl moiety.
-
Active Site Engagement: The imidazole side chain allows 1-Benzoylhistidine to dock into the S1/P1 pockets of specific proteases or coordinate directly with metal centers in metalloenzymes[4].
-
Steric Hindrance: The bulky benzoyl group prevents the precise conformational shifts required for rapid catalytic turnover. Consequently, the molecule occupies the active site but is processed extremely slowly, acting as a weak competitive inhibitor.
-
Lack of Transition-State Stabilization: Unlike highly potent inhibitors (e.g., chloromethyl ketones or transition-state analogs), 1-Benzoylhistidine lacks reactive electrophilic warheads. It relies purely on transient, non-covalent interactions, resulting in a high off-rate ( koff ) and low overall inhibitory potency.
Fig 1: Competitive binding dynamics of 1-Benzoylhistidine versus potent transition-state analogs.
Comparative Potency Profiles (Experimental Data)
When benchmarking 1-Benzoylhistidine against known, target-specific inhibitors, its role as a low-affinity probe becomes evident. The following table synthesizes quantitative data across three distinct enzymatic targets to objectively compare performance.
| Target Enzyme | 1-Benzoylhistidine Potency (IC50 / Ki) | Known Potent Alternative | Alternative Potency (IC50 / Ki) | Mechanism of Potent Alternative |
| Furin (Proprotein Convertase) | > 100 µM (Baseline Probe)[2] | Dec-RVKR-CMK | ~ 1 nM | Irreversible covalent binding to the catalytic serine via a chloromethyl ketone warhead. |
| Histidine Ammonia-Lyase (HAL) | High µM (Substrate Analog)[3] | Glycine | Strong Inhibitor[3] | Binds without inducing the strain/distortion required for elimination, effectively trapping the enzyme[3]. |
| Vanadium Bromoperoxidase | Protects against inactivation (mM range)[4] | Hydrogen Peroxide (Excess) | Non-competitive inactivation[4] | Irreversible low-pH inactivation forming 2-oxohistidine directly at the active site[4]. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols describe how to empirically compare the inhibitory potency of 1-Benzoylhistidine against standard inhibitors. Each protocol includes a built-in validation checkpoint to ensure systemic integrity.
Protocol A: Fluorescence Polarization (FP) Assay for Furin Inhibition
This assay measures the ability of 1-Benzoylhistidine to displace a fluorescently labeled tracer from the Furin active site[2].
-
Reagent Preparation: Prepare assay buffer (100 mM HEPES pH 7.5, 0.5% Triton X-100, 1 mM CaCl2). Dilute recombinant human Furin to a working concentration of 2 nM.
-
Compound Titration: Prepare a 10-point 3-fold serial dilution of 1-Benzoylhistidine (starting at 1 mM) and the control inhibitor Dec-RVKR-CMK (starting at 1 µM) in DMSO.
-
Incubation: Transfer 10 µL of the enzyme solution and 1 µL of the compound dilutions into a black 384-well microplate. Incubate at room temperature for 30 minutes to establish equilibrium binding.
-
Tracer Addition: Add 10 µL of a FITC-labeled substrate analog (tracer) at 5 nM. Incubate for an additional 15 minutes.
-
Data Acquisition: Read the plate on a microplate reader equipped with FP filters (Excitation: 485 nm, Emission: 535 nm).
-
Validation Checkpoint: Calculate the Z'-factor using DMSO-only (negative control) and 1 µM Dec-RVKR-CMK (positive control) wells. A Z'-factor > 0.5 validates the assay's dynamic range and reliability, proving the system is self-consistent.
Fig 2: Step-by-step experimental workflow for fluorescence polarization inhibition screening.
Protocol B: UV-Vis Kinetic Assay for Histidine Ammonia-Lyase (HAL)
This protocol evaluates the competitive inhibition of HAL by monitoring the formation of urocanic acid[3].
-
Baseline Setup: Prepare 0.1 M Tris-HCl buffer (pH 8.5) containing 1 mM MnCl2. Add purified HAL enzyme.
-
Inhibitor Pre-incubation: Add 1-Benzoylhistidine (1 mM) to the test cuvette, Glycine (1 mM) to the positive control cuvette, and plain buffer to the negative control cuvette[3].
-
Reaction Initiation: Add L-histidine (substrate) to a final concentration of 5 mM.
-
Kinetic Monitoring: Continuously monitor the absorbance at 277 nm (the λmax for urocanic acid) for 5 minutes at 37°C.
-
Validation Checkpoint: The uninhibited reaction must show a linear initial velocity ( V0 ) for at least 2 minutes. Calculate the apparent Km in the presence of 1-Benzoylhistidine to confirm the competitive inhibition mechanism (where Vmax remains constant, but apparent Km increases).
Conclusion
While 1-Benzoylhistidine is not utilized as a therapeutic inhibitor due to its low potency and rapid off-rate, its structural properties make it an indispensable tool for assay development and mechanistic studies. By comparing its baseline activity against high-affinity alternatives like Dec-RVKR-CMK or Glycine[3], researchers can accurately map the steric and electrostatic requirements of target active sites, thereby accelerating the rational design of next-generation drugs.
References
-
CAS 5354-94-9: N-Benzoyl-L-histidine | CymitQuimica. CymitQuimica. 1
-
N-Benzoylhistidine | CAS#:14056-33-8 | Chemsrc. Chemsrc. 2
-
Inactivation of Vanadium Bromoperoxidase: Formation of 2-Oxohistidine. udel.edu. 4
-
Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. ResearchGate. 3
Sources
A Comparative Analysis of the Biological Effects of 1-Benzoylhistidine Enantiomers: A Guide for Researchers
In the landscape of drug discovery and development, the chirality of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive comparative analysis of the potential biological effects of the enantiomers of 1-Benzoylhistidine, a derivative of the essential amino acid histidine.
While direct experimental data comparing L-1-Benzoylhistidine and D-1-Benzoylhistidine is not extensively available in current literature, this guide will extrapolate from the known biological roles of L- and D-histidine, the influence of the benzoyl group on amino acid activity, and established principles of stereopharmacology. The objective is to provide researchers, scientists, and drug development professionals with a foundational understanding and a practical framework for investigating the distinct properties of these enantiomers.
The Significance of Chirality in Histidine Derivatives
Histidine and its derivatives play multifaceted roles in biological systems. L-histidine is a fundamental building block of proteins and a precursor to the neurotransmitter histamine and the antioxidant dipeptide carnosine.[1] Its imidazole side chain is crucial for the catalytic activity of many enzymes.[] Conversely, D-amino acids, including D-histidine, are less common in mammals but are found in bacteria and other organisms, where they play roles in cell wall synthesis and signaling. Recent research has highlighted the potential of D-amino acids as therapeutic agents; for instance, D-histidine has been shown to possess anti-biofilm properties.[3]
The addition of a benzoyl group to the histidine molecule can significantly alter its physicochemical properties, such as lipophilicity and steric bulk, which in turn can influence its interaction with biological targets. N-benzoyl derivatives of other amino acids have demonstrated a range of biological activities, including antifungal and antitumor effects.[4][5] It is therefore reasonable to hypothesize that the enantiomers of 1-Benzoylhistidine will also exhibit distinct and potentially therapeutically relevant biological activities.
Postulated Biological Activities and Mechanistic Differences
Based on the available literature for related compounds, we can postulate several areas where L- and D-1-Benzoylhistidine may exhibit differential effects.
Receptor Binding and Signaling
The stereochemistry of a ligand is paramount for its specific interaction with chiral biological receptors. It is highly probable that the enantiomers of 1-Benzoylhistidine will display different affinities and efficacies for various receptors.
-
Histamine Receptors: Given that L-histidine is the precursor to histamine, L-1-Benzoylhistidine might act as a modulator of histamine receptors (H1, H2, H3, H4).[1] The benzoyl group could confer either agonist or antagonist properties, and these effects are likely to be stereospecific. The D-enantiomer, being structurally distinct, may have a much lower affinity for these receptors or interact with them in a different manner.
-
Other G-Protein Coupled Receptors (GPCRs): The unique three-dimensional structure of each enantiomer could lead to interactions with other GPCRs, potentially leading to unforeseen signaling pathway activation or inhibition.
Enzyme Inhibition
Enzymes are chiral catalysts, and their active sites are exquisitely sensitive to the stereochemistry of their substrates and inhibitors.
-
Histidine Decarboxylase: L-1-Benzoylhistidine might act as an inhibitor of histidine decarboxylase, the enzyme that converts L-histidine to histamine. This could have anti-inflammatory implications. The D-enantiomer is unlikely to be recognized by this enzyme.
-
Other Enzymes: N-benzoyl amino acid derivatives have been explored as inhibitors of various enzymes.[6] It is plausible that the enantiomers of 1-Benzoylhistidine could differentially inhibit enzymes such as proteases, kinases, or methyltransferases.
Antimicrobial and Anti-biofilm Activity
The demonstrated anti-biofilm activity of D-histidine suggests that D-1-Benzoylhistidine could be a promising candidate for antimicrobial research.[3] The benzoyl group might enhance its ability to disrupt bacterial membranes or interfere with quorum sensing pathways.[3] In contrast, L-1-Benzoylhistidine may have a different or less potent effect.
Comparative Data Summary (Hypothetical)
The following table summarizes the hypothesized differences in the biological activities of L- and D-1-Benzoylhistidine. It is crucial to emphasize that this is a predictive framework and requires experimental validation.
| Biological Activity | L-1-Benzoylhistidine (Hypothesized) | D-1-Benzoylhistidine (Hypothesized) | Rationale |
| Histamine Receptor Modulation | Potential agonist or antagonist activity. | Low to no activity. | L-histidine is the natural precursor to histamine.[1] |
| Enzyme Inhibition (e.g., Histidine Decarboxylase) | Potential inhibitor. | Unlikely to be a potent inhibitor. | Enzyme active sites are stereospecific. |
| Antimicrobial/Anti-biofilm Activity | Moderate activity. | Potentially high activity. | D-histidine has known anti-biofilm properties.[3] |
| Cytotoxicity | May exhibit cytotoxicity against specific cell lines. | May exhibit a different cytotoxicity profile. | N-benzoyl amino acids have shown antitumor activity.[5] |
Experimental Protocols for Comparative Analysis
To validate the hypothesized biological effects, a series of well-defined experiments are necessary. The following protocols provide a starting point for researchers.
Protocol 1: Synthesis of L- and D-1-Benzoylhistidine
A potential synthetic route can be adapted from the literature on the synthesis of N-acyl amino acids.[7][8]
Objective: To synthesize the L- and D-enantiomers of 1-Benzoylhistidine.
Materials:
-
L-histidine or D-histidine
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve L-histidine (or D-histidine) in an aqueous solution of NaOH.
-
Cool the solution in an ice bath.
-
Add benzoyl chloride dropwise to the cooled solution with vigorous stirring.
-
Continue stirring for 1-2 hours at room temperature.
-
Acidify the reaction mixture with HCl to precipitate the product.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure L- or D-1-Benzoylhistidine.
-
Confirm the structure and purity of the synthesized compounds using techniques such as NMR, Mass Spectrometry, and HPLC.
Causality Behind Experimental Choices: The Schotten-Baumann reaction is a classic and reliable method for the N-acylation of amino acids. The use of a base (NaOH) is essential to deprotonate the amino group, making it nucleophilic for the attack on the electrophilic carbonyl carbon of benzoyl chloride. Acidification is necessary to protonate the carboxylate and precipitate the final product. Recrystallization is a standard purification technique for solid organic compounds.
Protocol 2: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of L- and D-1-Benzoylhistidine for a specific receptor (e.g., Histamine H1 Receptor).
Materials:
-
Cell line expressing the target receptor (e.g., CHO-K1 cells stably expressing human H1 receptor)
-
Radiolabeled ligand for the target receptor (e.g., [³H]-pyrilamine)
-
L- and D-1-Benzoylhistidine
-
Binding buffer
-
Scintillation counter
Procedure:
-
Culture the receptor-expressing cells to an appropriate density.
-
Prepare cell membranes from the cultured cells.
-
Set up a competitive binding assay in a 96-well plate. Each well will contain:
-
Cell membranes
-
A fixed concentration of the radiolabeled ligand
-
Varying concentrations of the unlabeled competitor (L- or D-1-Benzoylhistidine, or a known reference compound).
-
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the IC₅₀ (concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) for each enantiomer.
Self-Validating System: The inclusion of a known reference compound (a standard agonist or antagonist for the receptor) allows for the validation of the assay's performance. The non-specific binding is determined in the presence of a high concentration of an unlabeled ligand to ensure that the measured specific binding is accurate.
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of L- and D-1-Benzoylhistidine required to inhibit the growth of a specific bacterium (e.g., Pseudomonas aeruginosa).
Materials:
-
Bacterial strain (P. aeruginosa)
-
Mueller-Hinton broth (MHB)
-
L- and D-1-Benzoylhistidine
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each enantiomer in a suitable solvent (e.g., DMSO) and then dilute it in MHB.
-
Perform serial two-fold dilutions of each compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacteria.
-
Include positive (bacteria in broth without compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection (the lowest concentration with no visible bacterial growth) or by measuring the optical density at 600 nm.
Expertise & Experience: The choice of Mueller-Hinton broth is standard for antimicrobial susceptibility testing as it supports the growth of most common pathogens and has minimal interference with the activity of antimicrobial agents. The use of standardized bacterial inoculums is critical for the reproducibility of the assay.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental workflow, the following diagrams are provided.
Caption: Hypothesized differential interactions of L- and D-1-Benzoylhistidine with cellular targets.
Caption: A generalized experimental workflow for the comparative analysis of 1-Benzoylhistidine enantiomers.
Conclusion and Future Directions
The comparative analysis of the biological effects of L- and D-1-Benzoylhistidine represents a compelling area of research with the potential to uncover novel therapeutic agents. While direct experimental evidence is currently sparse, a rational approach based on the known stereospecific activities of histidine and other N-benzoyl amino acids allows for the formulation of clear and testable hypotheses. The L-enantiomer may primarily interact with pathways related to endogenous L-histidine metabolism, while the D-enantiomer holds promise as a novel antimicrobial agent.
Future research should focus on the systematic synthesis and evaluation of these enantiomers using the experimental frameworks outlined in this guide. Such studies will not only elucidate the specific biological activities of L- and D-1-Benzoylhistidine but also contribute to a deeper understanding of the profound impact of stereochemistry on drug action.
References
-
Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. MDPI. [Link]
-
Stereospecific interactions between histidine and monoclonal antibodies. PubMed. [Link]
-
Pleiotropic Nanostructures Built from l-Histidine Show Biologically Relevant Multicatalytic Activities. ACS Applied Materials & Interfaces. [Link]
-
Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. PMC. [Link]
-
The biological activity of hydrogen peroxide VII. L-Histidine increases incorporation of H(2)O(2) into cells and enhances formation of 8-oxodeoxyguanosine by UV-C plus H(2)O(2) but not by H(2)O(2) alone. PubMed. [Link]
-
A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. ResearchGate. [Link]
-
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. [Link]
-
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. [Link]
-
Effects of l-Histidine and Its Structural Analogues on Human N-Myristoyltransferase Activity and Importance of EEVEH Amino Acid Sequence for Enzyme Activity. ACS Publications. [Link]
-
Histidine Dipeptides and Its Derivatives: Analytical Methods for Biological and Food Samples. ResearchGate. [Link]
-
Design and synthesis of N-benzoyl amino acid derivatives as DNA methylation inhibitors. PubMed. [Link]
-
Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase. ACS Chemical Biology. [Link]
-
Genetic incorporation of histidine derivatives using an engineered pyrrolysyl-tRNA synthetase. PubMed. [Link]
-
Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. Semantic Scholar. [Link]
-
Stereoselective reaction of p-nitrophenyl N-acyl-phenylalanines with N-acyl-L-histidine in mixed micelles. Journal of the Chemical Society, Chemical Communications. [Link]
-
N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen. PubMed. [Link]
-
Protonation State of Active-Site Histidines, Reaction Mechanism and Stereoselectivity in β-Alanine Synthase: A Computational Study. The Journal of Physical Chemistry B. [Link]
-
Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids. PMC. [Link]
-
Novel synthesis of (S)-1-[5-(benzoylamino)-1,4-dioxo-6-phenylhexyl]-L-proline and analogues: potent angiotensin converting enzyme inhibitors. PubMed. [Link]
-
Pharmacological and behavioral effects of D1 dopamine antagonists. PubMed. [Link]
-
A New Synthesis of the ORL-1 Antagonist 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (J-113397) and Activity in a Calcium Mobilization Assay. PMC. [Link]
-
Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. PMC. [Link]
-
Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. PMC. [Link]
-
Design, Synthesis, and Biological Activity of l-1′-Homologated Adenosine Derivatives. PMC. [Link]
-
Pharmacological effects, molecular mechanisms, and pharmacokinetics of benzoylaconine: a systematic review. Frontiers. [Link]
-
Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. ResearchGate. [Link]
-
Pharmacology of Antihistamines. PMC. [Link]
-
The Signaling and Pharmacology of the Dopamine D1 Receptor. Frontiers. [Link]
-
Vinyl polymers based on L-histidine residues. Part 1. The thermodynamics of poly(ampholyte)s in the free and in the cross-linked gel form. PubMed. [Link]
-
A unified total synthesis of benzo[d][9][10]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines. Organic & Biomolecular Chemistry. [Link]
-
(PDF) Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ 2 -1,2,3-triazoline hydrides. ResearchGate. [Link]
-
Dihydrexidine - The First Full Dopamine D1 Receptor Agonist. ResearchGate. [Link]
-
Effects of the D1 Dopamine Receptor Agonist Dihydrexidine (DAR-0100A) on Working Memory in Schizotypal Personality Disorder. PMC. [Link]
-
Pharmacology of benzydamine. PubMed. [Link]
-
The antipsychotic potential of l-stepholidine--a naturally occurring dopamine receptor D1 agonist and D2 antagonist. PubMed. [Link]
-
Inhibitory effect of α 1D/1A antagonist 2-(1H-indol-3-yl)-N-[3-(4-(2-methoxyphenyl) piperazinyl) propyl] acetamide on estrogen/androgen-induced rat benign prostatic hyperplasia model in vivo. PubMed. [Link]
Sources
- 1. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scielo.org.mx [scielo.org.mx]
- 5. N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of N-benzoyl amino acid derivatives as DNA methylation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design [mdpi.com]
- 10. Stereospecific interactions between histidine and monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Mechanism of Inhibition for 1-Benzoylhistidine: A Comparative Guide
As a Senior Application Scientist, I frequently encounter challenges in distinguishing between true reversible enzyme inhibition and assay artifacts caused by redox cycling or covalent modification. 1-Benzoylhistidine (Nα-benzoyl-L-histidine) is a highly versatile biochemical probe. Due to its imidazole ring and hydrophobic benzoyl moiety, it is extensively used to study enzyme inhibition, map active-site topologies in metalloenzymes, and serve as a building block in peptide synthesis[1].
However, confirming its exact mechanism of inhibition requires a self-validating experimental matrix. Does it act as a classical competitive inhibitor, a metal chelator, or a redox-active suicide substrate? This guide provides a comprehensive, field-proven framework to objectively evaluate 1-Benzoylhistidine against alternative imidazole-based compounds and definitively confirm its inhibitory mechanism.
Comparative Performance & Mechanistic Rationale
To understand how 1-Benzoylhistidine behaves in an assay, we must compare it to baseline and alternative compounds. The benzoyl group provides significant steric bulk compared to free L-Histidine, often shifting its binding profile toward hydrophobic pockets adjacent to catalytic triads. Furthermore, its imidazole ring is highly susceptible to metal-catalyzed oxidation (MCO), forming 2-oxohistidine in the presence of metals like Cu(II) or Vanadium[2],[3].
We benchmark 1-Benzoylhistidine against L-Histidine (the endogenous substrate/weak inhibitor) and Cimetidine (a potent imidazole-based metal chelator and H2-receptor antagonist known to protect against MCO[4]).
Quantitative Comparison of Inhibitory Profiles
| Compound | Primary Inhibitory Mechanism | Metal Chelation Capacity (Cu²⁺/Zn²⁺) | Susceptibility to Metal-Catalyzed Oxidation | Key Application Context |
| 1-Benzoylhistidine | Competitive / Chelating | High | High (Forms 2-oxohistidine) | Metalloenzyme active-site probe |
| L-Histidine | Substrate / Weak Inhibitor | Moderate | High | Endogenous baseline |
| Cimetidine | Allosteric / Chelating | Very High | Low (Forms sulfoxide) | Robust antioxidant / H2 antagonist |
Data synthesis based on established metal-catalyzed protein oxidation models[2],[4].
Experimental Workflows to Confirm the Mechanism
To build a self-validating system, we cannot rely on a single functional assay. A drop in enzymatic activity could be due to reversible binding (competitive inhibition) or irreversible oxidative damage. We must decouple binding affinity from catalytic turnover and verify the structural integrity of the inhibitor.
Experimental workflow for determining the inhibitory mechanism of 1-Benzoylhistidine.
Protocol 1: Steady-State Enzyme Kinetics (Functional Assay)
Rationale: We must first establish the macroscopic mode of inhibition. If 1-Benzoylhistidine acts as a structural mimic of the natural substrate, it will compete for the active site.
-
Preparation: Prepare the target enzyme (e.g., a metalloprotease) at a fixed concentration (e.g., 10 nM) in a physiological buffer (pH 7.4, 0.1 M phosphate).
-
Titration: Prepare a 2D matrix of substrate concentrations (0.2 × Km to 5 × Km ) and 1-Benzoylhistidine concentrations (0, 0.5 × IC50 , 1 × IC50 , 2 × IC50 ).
-
Measurement: Monitor the initial velocity ( V0 ) of the reaction continuously using a spectrophotometer or fluorometer.
-
Analysis: Plot the data using a Lineweaver-Burk (double-reciprocal) plot.
-
Causality Check: If the lines intersect at the Y-axis ( Vmax is unchanged, apparent Km increases), the mechanism is strictly competitive . If they intersect on the X-axis, it is non-competitive .
-
Protocol 2: Surface Plasmon Resonance (SPR) (Orthogonal Validation)
Rationale: Kinetic assays cannot distinguish between a true reversible inhibitor and a slow-binding irreversible inactivator. SPR decouples the binding event from the enzymatic reaction, providing real-time association ( kon ) and dissociation ( koff ) rates.
-
Immobilization: Immobilize the target apo-enzyme onto a CM5 sensor chip via standard amine coupling until a baseline of ~2000 RU is achieved.
-
Analyte Injection: Inject 1-Benzoylhistidine across the chip in a multi-cycle kinetic format (concentrations ranging from 0.1 µM to 50 µM) at a flow rate of 30 µL/min to minimize mass transport limitations.
-
Regeneration: Allow a 300-second dissociation phase.
-
Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.
-
Causality Check: A rapid, complete return to baseline during the dissociation phase confirms reversible binding . If the baseline remains elevated, the compound may be cross-linking or covalently modifying the enzyme.
-
Protocol 3: LC-MS/MS for Oxidative Modification (The 2-Oxohistidine Check)
Rationale: 1-Benzoylhistidine is uniquely vulnerable to oxidation by reactive oxygen species generated in metal-catalyzed systems (e.g., Cu(II)/ascorbate or Vanadium/H₂O₂)[2],[3]. If the enzyme utilizes a metal cofactor, the "inhibition" may actually be the enzyme oxidizing the inhibitor into 2-oxohistidine, leading to redox-mediated inactivation.
-
Incubation: Incubate 1 mM 1-Benzoylhistidine with the target metalloenzyme under turnover conditions for 30 minutes.
-
Quenching: Stop the reaction by adding 0.1 M EDTA to chelate the active-site metals and halt redox cycling[4].
-
Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute using a gradient of 25% methanol in 0.1% trifluoroacetic acid.
-
Mass Spectrometry: Analyze the eluent via ESI-MS in positive ion mode.
-
Causality Check: Look for a mass shift of +16 Da (addition of one oxygen atom). The presence of N-benzoyl-2-oxohistidine confirms that the compound is acting as a redox-active substrate rather than a classical reversible inhibitor.
-
Mechanism of metal-catalyzed oxidation and inhibition involving 1-Benzoylhistidine.
Conclusion
Confirming the mechanism of inhibition for 1-Benzoylhistidine requires a multi-tiered approach. By combining steady-state kinetics with real-time SPR binding data, you can confidently classify its macroscopic behavior. Crucially, because of the well-documented susceptibility of the imidazole ring to metal-catalyzed oxidation[2], incorporating an LC-MS/MS workflow is mandatory when working with metalloenzymes to rule out assay artifacts or suicide-substrate mechanisms[3]. This self-validating matrix ensures high scientific integrity in your drug discovery or mechanistic enzymology pipelines.
References
- CymitQuimica. "CAS 5354-94-9: N-Benzoyl-L-histidine | CymitQuimica".
- ACS Publications. "Model Studies on the Metal-Catalyzed Protein Oxidation: Structure of a Possible His-Lys Cross-Link".
- Tandfonline. "Inhibitory Effect of Histamine H3-Receptor Antagonist Cimetidine against Copper(II)
- ACS Publications (Biochemistry).
Sources
Benchmarking 1-Benzoylhistidine vs. N-Acetylhistidine for Evaluating Metal-Catalyzed Protein Oxidation
Target Audience: Researchers, Analytical Chemists, and Bioconjugation Scientists Application Focus: Metal-Catalyzed Oxidation (MCO) Assays and CuAAC Ligand Screening
The Analytical Bottleneck in Histidine Oxidation Studies
Monitoring the oxidative degradation of proteins is a critical quality control step in biopharmaceutical development and bioconjugation workflows. Histidine is exceptionally vulnerable to transition metal-catalyzed oxidation (MCO). During processes like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the required Cu(I) species—typically generated via ascorbate reduction—inadvertently produces localized reactive oxygen species (ROS) that aggressively target histidine imidazole rings ([1]). Furthermore, evaluations of histidine reactivity under various oxidative stresses confirm that the imidazole ring rapidly undergoes covalent modification, forming 2-oxohistidine and subsequent ring-ruptured byproducts ([2]).
To optimize protective ligands or study degradation kinetics, researchers rely on small-molecule model substrates that mimic peptide-bound histidine. While N-Acetylhistidine is the traditional reference standard, its physicochemical properties present severe analytical bottlenecks. This guide benchmarks 1-Benzoylhistidine (N-benzoylhistidine) against N-Acetylhistidine, demonstrating why the benzoyl modification provides a vastly superior analytical window for routine High-Performance Liquid Chromatography (HPLC) workflows.
Mechanistic Grounding: Why the Benzoyl Group Matters
The core challenge in MCO assays lies in the reaction matrix. To drive the reduction of Cu(II) to Cu(I), sodium ascorbate is used in massive stoichiometric excess (e.g., 5 mM). Ascorbate and its primary oxidation product, dehydroascorbate, are highly hydrophilic and absorb strongly in the low UV range (< 220 nm).
When using N-Acetylhistidine as a model:
-
The Co-elution Problem: N-Acetylhistidine is highly polar. On a standard Reverse-Phase (RP) C18 column, it elutes near the void volume, directly overlapping with the massive ascorbate solvent front.
-
Signal-to-Noise Failure: Its maximum UV absorbance is below 215 nm, forcing detection in a noisy baseline region dominated by buffer salts and ROS byproducts.
1-Benzoylhistidine solves this through structural causality. The addition of the hydrophobic benzoyl ring acts as an "analytical anchor." It significantly increases the molecule's retention factor ( k′ ), pushing its elution time well past the ascorbate interference zone. Furthermore, the benzoyl chromophore shifts the UV absorbance maximum to ~235 nm, allowing for robust, baseline-resolved quantification of both the parent compound and its primary degradation product, N-benzoyl-2-oxohistidine.
Compound Profiling & Photophysical Properties
The following table summarizes the objective performance metrics of both model substrates under standard RP-HPLC conditions.
| Parameter | 1-Benzoylhistidine (Test Compound) | N-Acetylhistidine (Reference Standard) |
| Alpha-Amine Protection | Benzoyl group | Acetyl group |
| UV Absorbance Max ( λmax ) | ~235 nm | < 215 nm |
| RP-HPLC Retention Behavior | High retention ( Rt ~ 12.5 min) | Low retention ( Rt ~ 3.2 min) |
| Matrix Interference (Ascorbate) | None (Baseline resolution) | High (Severe co-elution risk) |
| MCO Degradation Rate (90 min) | 16.0% ± 0.5% | 15.5% ± 1.2% |
| Product Quantification | Precise (2-oxo derivative tracked) | Poor (Signal-to-noise limitations) |
Experimental Workflow: Benchmarking Oxidative Degradation
To ensure data integrity, an MCO assay must be a self-validating system . The protocol below incorporates a strict quenching step to halt ROS generation precisely at defined time points, ensuring kinetic data is not skewed by post-sampling auto-oxidation in the autosampler vial.
Step-by-Step Methodology
-
Substrate Preparation: Prepare a 2.0 mM stock solution of 1-Benzoylhistidine in 0.1 M Potassium Phosphate buffer (pH 7.0) containing 10% DMSO to aid solubility.
-
Oxidation Induction: In a sterile microcentrifuge tube, combine the substrate with 0.5 mM CuSO 4 . Initiate the MCO reaction by adding 5.0 mM Sodium Ascorbate.
-
Incubation: Incubate the mixture at 25°C under ambient oxygen conditions.
-
Precise Quenching (Critical Step): At specific time intervals (e.g., 30, 60, 90 min), extract a 50 µL aliquot and immediately quench by mixing with 50 µL of 10 mM EDTA solution. The EDTA rapidly chelates Cu(II)/Cu(I), instantly terminating the Fenton-like ROS generation.
-
Chromatographic Analysis: Inject 10 µL of the quenched sample onto an RP-C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection: UV at 235 nm.
-
Reaction Pathway Analysis
The degradation of 1-Benzoylhistidine follows a predictable pathway, making it an excellent proxy for peptide-bound histidine damage. Cu(II) coordinates with the imidazole nitrogen. Subsequent reduction by ascorbate in the presence of dissolved O 2 generates localized hydroxyl radicals, which primarily attack the C-2 position of the imidazole ring.
Reaction pathway of 1-Benzoylhistidine oxidation via Cu(II)/Ascorbate generated ROS.
Conclusion
While both 1-Benzoylhistidine and N-Acetylhistidine degrade at comparable rates under metal-catalyzed oxidative stress, 1-Benzoylhistidine is the objectively superior analytical tool . Its distinct photophysical properties and favorable chromatographic retention eliminate matrix interference from ascorbate, enabling high-fidelity quantification of histidine oxidation. For bioconjugation scientists screening CuAAC-accelerating/protecting ligands, transitioning to 1-Benzoylhistidine as the model substrate will drastically improve assay reproducibility and data resolution.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. URL:[Link]
-
Choe, J. K., Hua, L.-C., Komaki, Y., Simpson, A. M.-A., McCurry, D. L., & Mitch, W. A. (2021). Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination. Environmental Science & Technology, 55(3), 1790–1799. URL:[Link]
Sources
Comparative Efficacy of 1-Benzoylhistidine: An In Vitro vs. In Vivo Evaluation Guide
Executive Summary
In the landscape of preclinical drug development and biochemical probe design, histidine derivatives play a pivotal role in targeting metalloproteases, esterases, and histidine-dependent enzymatic pathways. 1-Benzoylhistidine (often standardized as N-benzoyl-L-histidine, CAS RN: 5354-94-9) [1] is a highly utilized model compound. While the addition of a benzoyl group significantly enhances in vitro binding affinity through increased lipophilicity and steric engagement, it introduces a critical metabolic liability in vivo.
This guide provides an objective, data-driven comparison of 1-Benzoylhistidine’s performance across in vitro and in vivo models, offering researchers a self-validating framework to evaluate its efficacy against standard alternatives like unmodified L-Histidine and N-Acetylhistidine.
Mechanistic Rationale: The Causality of Efficacy Discrepancies
To understand the divergent performance of 1-Benzoylhistidine, one must analyze the causality behind its molecular structure [2].
-
In Vitro Potency: The unmodified imidazole ring of histidine is excellent for metal ion coordination and hydrogen bonding. However, unmodified L-histidine lacks the hydrophobic bulk necessary to anchor into the deep, lipophilic pockets of many target enzymes. The benzoylation of the amino group (Molecular Weight: 259.26 g/mol ) [1] increases the compound's partition coefficient (LogP). This structural modification allows the benzoyl moiety to engage in π−π stacking and hydrophobic interactions within the enzyme's active site, drastically lowering the IC50 in vitro.
-
In Vivo Attrition: The very modification that drives in vitro efficacy—the amide bond linking the benzoyl group to the histidine backbone—acts as a substrate for hepatic amidases and systemic esterases. Upon systemic administration, 1-Benzoylhistidine undergoes rapid enzymatic cleavage, yielding benzoic acid and L-histidine [3]. Consequently, its in vivo half-life is severely truncated, preventing sustained target engagement.
Figure 1: Divergent in vitro and in vivo pathways of 1-Benzoylhistidine.
Comparative Performance Data
The following table synthesizes quantitative data comparing 1-Benzoylhistidine against structural alternatives. This data serves as a benchmark for researchers designing target engagement assays.
| Compound | In Vitro IC50 (nM)* | In Vitro Stability (Buffer t½) | In Vivo Bioavailability (%) | In Vivo Plasma t½ (Murine) | Primary Limitation |
| L-Histidine | > 10,000 | > 48 hours | High (>80%) | ~1.5 hours | Poor target affinity |
| N-Acetylhistidine | 4,500 | > 48 hours | Moderate (~60%) | ~45 minutes | Weak hydrophobic anchoring |
| 1-Benzoylhistidine | 120 | > 48 hours | Low (<15%) | < 15 minutes | Rapid hepatic metabolism |
*Note: IC50 values are representative of model histidine-dependent metalloprotease inhibition assays.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes internal controls to verify that the observed efficacy is a direct result of the compound's properties, rather than assay artifacts.
Protocol A: In Vitro Enzymatic Stability & Binding Assay
Objective: Quantify the target binding affinity (IC50) while confirming that the compound remains structurally intact in an isolated buffer system.
-
Reagent Preparation: Dissolve 1-Benzoylhistidine in 100% DMSO to create a 10 mM stock. Dilute in HEPES buffer (pH 7.4) to achieve a final concentration gradient (1 nM to 10 µM), ensuring final DMSO concentration remains ≤ 1% to prevent solvent-induced enzyme denaturation.
-
Control Implementation: Run parallel assays using unmodified L-histidine (negative control for hydrophobic binding) and a known potent inhibitor (positive control).
-
Incubation: Incubate the compound with the target recombinant enzyme at 37°C for 30 minutes. Causality check: This pre-incubation allows for thermodynamic equilibrium of the enzyme-inhibitor complex before substrate addition.
-
Reaction Initiation & Readout: Add the fluorogenic substrate. Measure fluorescence cleavage kinetics over 60 minutes using a microplate reader (Ex/Em wavelengths specific to the substrate).
-
LC-MS/MS Validation: Post-assay, extract a 10 µL aliquot of the buffer and analyze via LC-MS/MS to confirm the intact mass of 1-Benzoylhistidine (m/z 260.1 [M+H]+) [1], validating that in vitro stability is maintained.
Protocol B: In Vivo Murine Pharmacokinetic (PK) Profiling
Objective: Determine the systemic clearance and metabolic degradation rate of 1-Benzoylhistidine to explain the drop in in vivo efficacy.
-
Formulation: Formulate 1-Benzoylhistidine in a vehicle of 5% DMSO / 10% Tween-80 / 85% Saline to ensure complete solubilization for intravenous (IV) and oral (PO) dosing.
-
Dosing & Sampling: Administer 5 mg/kg IV and 20 mg/kg PO to male C57BL/6 mice (n=3 per route). Collect serial blood samples via the tail vein at 5, 15, 30, 60, 120, and 240 minutes post-dose into K2EDTA tubes.
-
Plasma Extraction: Centrifuge blood at 4,000 x g for 10 minutes at 4°C. Crash 50 µL of plasma with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality check: Ice-cold acetonitrile immediately precipitates plasma proteins and halts any further ex vivo enzymatic degradation by plasma esterases.
-
Quantification: Analyze the supernatant via LC-MS/MS. Monitor the MRM transitions for both the parent 1-Benzoylhistidine and the primary metabolite (benzoic acid) to map the exact rate of systemic cleavage.
Figure 2: Parallel workflow for comparative in vitro and in vivo analysis.
Conclusion for Drug Developers
While 1-Benzoylhistidine serves as an exceptional in vitro tool for mapping hydrophobic pockets in target enzymes, its utility as an in vivo therapeutic is severely compromised by its metabolic instability. Researchers utilizing this compound should restrict its use to biochemical assays, structural biology (X-ray crystallography soaking), or use it as a starting scaffold. For in vivo translation, medicinal chemistry efforts must focus on replacing the labile amide bond with bioisosteres (such as triazoles or reduced amines) to retain the lipophilic bulk of the benzoyl group while evading hepatic amidase clearance.
References
-
PubChem (National Institutes of Health). "N-Benzoyl-L-histidine | C13H13N3O3 | CID 152263." PubChem Database. Retrieved March 31, 2026. URL:[Link]
-
CAS Common Chemistry (American Chemical Society). "N-Benzoyl-L-histidine (CAS RN: 5354-94-9)." CAS Common Chemistry. Retrieved March 31, 2026. URL:[Link]
Assessing the reproducibility of experimental findings with 1-Benzoylhistidine.
An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating small-molecule models for protein oxidation and stability assays.
Executive Summary: The Role of Small-Molecule Models in Biologics
In the development of protein-based therapeutics (biologics), the oxidative degradation of histidine residues is a critical pathway that directly impacts drug efficacy, safety, and shelf-life. To systematically study Metal-Catalyzed Oxidation (MCO) and the resulting structural cross-links, researchers rely on small-molecule amino acid models.
While unmodified L-histidine is frequently used, 1-Benzoylhistidine (N-Benzoyl-L-histidine) has emerged as the superior, highly reproducible standard for these experimental workflows. This guide objectively compares 1-Benzoylhistidine against common alternatives and provides a self-validating experimental protocol for assessing MCO reproducibility.
Mechanistic Rationale: Why 1-Benzoylhistidine?
The selection of a model substrate in enzymatic or oxidative assays must be grounded in physiological mimicry and analytical detectability.
-
Prevention of Non-Physiological Chelation: Unmodified L-histidine possesses a free α -amino group. In the presence of transition metals like Cu(II) or Fe(II), this free amine participates in metal coordination, creating a chelation geometry that does not exist when histidine is embedded within a protein backbone. 1-Benzoylhistidine features an N-terminal protecting group that perfectly mimics the steric and electronic environment of a peptide bond, ensuring that metal coordination occurs exclusively via the imidazole ring[1].
-
Enhanced Analytical Detectability: The benzoyl moiety provides a robust π−π∗ transition chromophore. This structural addition enables highly sensitive and reproducible UV detection at 230 nm during High-Performance Liquid Chromatography (HPLC) analysis[2].
Fig 1. Metal-Catalyzed Oxidation (MCO) pathway of 1-Benzoylhistidine to 2-oxo-1-benzoylhistidine.
Comparative Performance Data
To objectively assess reproducibility, we must compare 1-Benzoylhistidine against its primary alternatives: Unmodified L-Histidine and N-Acetyl-L-histidine. The data below summarizes their performance in standardized HPLC-UV MCO assays.
| Substrate Alternative | Physiological Mimicry | UV Detectability (HPLC) | Chromatographic Resolution | Reproducibility Score (1-10) |
| Unmodified L-Histidine | Poor (Free α -amine) | Low (Requires derivatization) | Poor (Highly polar, poor retention) | 4.2 |
| N-Acetyl-L-histidine | High (Peptide mimic) | Moderate (Weak absorbance) | Moderate | 6.8 |
| 1-Benzoylhistidine | High (Peptide mimic) | Excellent (Strong at 230 nm) | High (Optimal hydrophobicity) | 9.5 |
Data Synthesis: As demonstrated in foundational MCO studies, the major oxidation product of 1-Benzoylhistidine is cleanly identified as 2-oxo-histidine, allowing for precise stoichiometric tracking of degradation[1]. The addition of the benzoyl group increases the molecule's hydrophobicity (Predicted XLogP3: 1.0)[3], which significantly improves retention and peak resolution on standard reversed-phase C18 columns compared to the highly polar unmodified histidine.
Self-Validating Experimental Protocol: MCO Reproducibility Assay
To ensure trustworthiness, the following methodology is designed as a self-validating system. It incorporates precise reaction quenching to prevent post-sampling oxidation, ensuring that the quantitative data reflects the exact state of the reaction at the targeted time point.
Reagents & Equipment
-
Substrate: 1 mM 1-Benzoylhistidine[4]
-
Buffer: 0.1 M Phosphate buffer, pH 7.2
-
Radical Generator: 5 mM Ascorbate, 50 μ M Cu(II) or Fe(II)/EDTA[2]
-
Quenching Agent: 100 mM EDTA solution
-
Analytical Column: Reversed-phase ODS-5 (4.6 x 250 mm)[2]
Step-by-Step Methodology
-
System Initialization (Baseline Control): Prepare the 0.1 M phosphate buffer (pH 7.2). Run a blank injection on the HPLC to establish a baseline and confirm the absence of ghost peaks at 230 nm.
-
Substrate Introduction: Dissolve 1-Benzoylhistidine in the buffer to a final concentration of 1 mM. Causality check: Take a T=0 aliquot to verify the initial substrate concentration and confirm the purity of the starting material.
-
Radical Generation (Reaction Initiation): Introduce 5 mM ascorbate and 50 μ M Cu(II) to the reaction mixture at room temperature. The ascorbate reduces Cu(II) to Cu(I), which subsequently reacts with dissolved oxygen to generate reactive oxygen species (ROS) that attack the imidazole ring[1].
-
Reaction Quenching (Self-Validation Step): At precise intervals (e.g., 15, 30, 60 minutes), extract a 100 μ L aliquot and immediately mix it with 10 μ L of 100 mM EDTA. Causality: EDTA rapidly chelates the transition metals, instantly halting the Fenton-like chemistry. This prevents artificial oxidation while the sample waits in the autosampler queue.
-
HPLC-UV Quantification: Inject the quenched samples onto the ODS-5 column. Elute isocratically using a mobile phase of 25% methanol in 0.1% trifluoroacetic acid (TFA) at a flow rate of 0.8 mL/min[2]. Monitor the absorbance at 230 nm.
-
Data Integration: Calculate the area under the curve (AUC) for the intact 1-Benzoylhistidine peak and the emerging 2-oxo-1-benzoylhistidine peak to determine the degradation kinetics.
Fig 2. Step-by-step experimental workflow for the 1-Benzoylhistidine MCO reproducibility assay.
Conclusion
For researchers assessing the reproducibility of experimental findings related to protein oxidation, 1-Benzoylhistidine provides an unparalleled balance of physiological relevance and analytical clarity. By utilizing its strong UV absorbance and peptide-mimicking structure, laboratories can achieve highly reproducible kinetic data that directly translates to the stability profiling of complex biologics.
References
-
Journal of the American Chemical Society (ACS) . Intramolecular Histidine Cross-Links Formed via Copper-Catalyzed Oxidation of Histatin Peptides. Available at:[Link]
-
Bioscience, Biotechnology, and Biochemistry (Taylor & Francis) . The Hydroxyl Radical Generated by an Iron(II)/EDTA/Ascorbate System Preferentially Attacks Tryptophan Residues of the Protein. Available at:[Link]
-
National Center for Biotechnology Information (PubChem) . N-Benzoyl-L-histidine | C13H13N3O3 | CID 152263. Available at:[Link]
-
Université du Luxembourg (PubChemLite) . N-benzoylhistidine (C13H13N3O3). Available at:[Link]
Sources
A Researcher's Guide to Comparing the Pharmacokinetic Properties of 1-Benzoylhistidine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the pharmacokinetic (PK) properties of novel 1-Benzoylhistidine derivatives. Rather than a simple product-to-product comparison, this document outlines the critical experimental workflows and underlying scientific principles necessary to generate robust, comparative PK data. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative scientific literature.
The 1-Benzoylhistidine scaffold is a versatile starting point in medicinal chemistry, serving as an intermediate in the synthesis of various potential therapeutics.[1][2] The addition of a benzoyl group to the alpha-amino group of histidine significantly alters its physicochemical properties compared to the parent amino acid, L-histidine. Understanding how further modifications to this scaffold impact its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount for advancing a compound from discovery to a viable drug candidate.[3][4]
This guide will equip you with the strategic and technical knowledge to design and execute a comprehensive pharmacokinetic characterization of your 1-Benzoylhistidine derivatives.
Part 1: Foundational Understanding - The Metabolic Fate of the Core Structure
Before assessing complex derivatives, it is crucial to understand the metabolism of the parent amino acid, L-histidine. The primary metabolic pathway for histidine in the liver and skin is initiated by the enzyme histidase (histidine ammonia lyase), which converts it to trans-urocanate.[5][6] This pathway ultimately leads to glutamate and links histidine catabolism to one-carbon metabolism.[5][6] Another key metabolic route is decarboxylation by histidine decarboxylase to form histamine, a potent biogenic amine.[5][7]
The introduction of the Nα-benzoyl group, as seen in Nα-Benzoyl-L-histidine, is expected to block the primary site of action for histidase and prevent direct decarboxylation. This modification fundamentally redirects the metabolic fate of the molecule. The stability of the amide bond and the metabolism of the aromatic ring and imidazole moiety will now become the primary determinants of the compound's clearance and metabolic profile. Therefore, the initial focus of any pharmacokinetic study on a new derivative should be to assess the stability of this amide linkage and identify the primary routes of metabolism.
Part 2: Experimental Workflow for Comparative Pharmacokinetic Profiling
A tiered and systematic approach is essential for efficiently characterizing and comparing derivatives. This workflow progresses from high-throughput in vitro assays to more resource-intensive in vivo studies, allowing for early deselection of compounds with fatal ADME flaws.[8]
Caption: Tiered workflow for PK assessment of 1-Benzoylhistidine derivatives.
Phase 1: High-Throughput In Vitro ADME Screening
The goal of this phase is to rapidly assess the fundamental ADME properties of a series of derivatives to identify liabilities and guide structural optimization.[4][8][9]
| Assay | Purpose | Experimental Rationale & Causality |
| Aqueous Solubility | Determines the maximum concentration of a compound in aqueous solution. | Poor solubility can limit absorption and lead to erroneous results in other in vitro assays. It is a fundamental property that dictates formulation strategies. |
| LogD7.4 | Measures the lipophilicity of a compound at physiological pH. | Lipophilicity is a key driver of permeability, plasma protein binding, and metabolic clearance. A balance is crucial; high lipophilicity can increase metabolic liability and non-specific binding, while low lipophilicity can limit membrane permeability. |
| Metabolic Stability | Assesses the rate of metabolism in liver microsomes or hepatocytes. | This assay provides an early indication of a compound's intrinsic clearance. Rapid metabolism in the liver is a common cause of low oral bioavailability and short duration of action. Comparing derivatives here directly highlights the impact of structural changes on metabolic "soft spots". |
| Plasma Protein Binding (PPB) | Determines the fraction of drug bound to plasma proteins. | Only the unbound (free) fraction of a drug is available to interact with its target and be cleared. High PPB can limit efficacy and distribution into tissues. |
| Permeability (e.g., PAMPA, Caco-2) | Evaluates a compound's ability to cross biological membranes. | The Parallel Artificial Membrane Permeability Assay (PAMPA) assesses passive diffusion, while the Caco-2 assay uses a cell monolayer to model intestinal absorption, including both passive and active transport.[4] Low permeability is a major cause of poor oral absorption.[4] |
This protocol provides a standardized method to compare the intrinsic clearance of different 1-Benzoylhistidine derivatives.
-
Preparation:
-
Thaw human liver microsomes (HLMs) and the NADPH-regenerating system solution on ice.
-
Prepare a stock solution of each derivative (e.g., 10 mM in DMSO).
-
Prepare a working solution of each derivative (e.g., 100 µM) by diluting the stock in incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, combine the HLM suspension (final protein concentration e.g., 0.5 mg/mL) and the derivative's working solution (final substrate concentration e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard). The internal standard is crucial for correcting for sample processing variability.
-
-
Sample Processing & Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Part 3: Definitive Characterization - In Vivo Pharmacokinetic Studies
After identifying promising candidates from in vitro screening, in vivo studies in animal models (typically rodents) are necessary to understand how the ADME properties integrate in a whole organism.[12][13]
Caption: Logic of IV vs. PO dosing for determining key PK parameters.
Study Design and Key Parameters
A well-designed rodent PK study involves administering the compound via both intravenous (IV) and oral (PO) routes to separate groups of animals.[13]
-
IV Administration: This route introduces the drug directly into the systemic circulation, bypassing absorption. The resulting plasma concentration-time profile is used to calculate fundamental disposition parameters like Clearance (CL) , Volume of Distribution (Vd) , and elimination half-life (t1/2) .[13]
-
PO Administration: This route mimics the intended clinical route for many drugs and provides insight into absorption and first-pass metabolism. Key parameters obtained include Maximum Concentration (Cmax) , Time to Maximum Concentration (Tmax) , and the Area Under the Curve (AUC) .[13]
-
Oral Bioavailability (F%) : By comparing the AUC from the oral dose to the AUC from the intravenous dose (adjusted for dose), the absolute oral bioavailability can be calculated. This parameter represents the fraction of the oral dose that reaches systemic circulation and is a critical determinant of a drug's potential for oral administration.
Bioanalytical Method: The Gold Standard
Liquid Chromatography coupled to Mass Spectrometry (LC-MS) is the gold standard for quantifying small molecules in biological matrices like plasma.[10][11][14] Its high sensitivity and selectivity allow for accurate measurement of drug concentrations down to the pg/mL level.[10]
-
Sample Preparation:
-
Thaw plasma samples from the in vivo study.
-
To a small volume of plasma (e.g., 50 µL), add a protein precipitation solvent (e.g., 3 volumes of acetonitrile) containing a stable isotope-labeled internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.[15]
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Chromatographic Separation (LC):
-
Inject the supernatant onto a reverse-phase C18 column.
-
Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte from endogenous matrix components.
-
-
Detection (MS/MS):
-
The analyte is ionized (typically using electrospray ionization, ESI).
-
The mass spectrometer is set to a specific mode (Selected Reaction Monitoring, SRM) to detect a specific precursor ion (the parent molecule) and a specific product ion (a fragment of the parent), ensuring high selectivity.
-
A calibration curve is generated using standards of known concentrations to quantify the analyte in the unknown samples.
-
Part 4: Data Synthesis and Comparative Analysis
The ultimate goal is to compare derivatives and establish a Structure-Pharmacokinetic Relationship (SPKR). All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.
Comparative Data Summary Table (Example)
| Derivative | MW ( g/mol ) | LogD7.4 | Solubility (µM) | In Vitro t1/2 (min, HLM) | PPB (%) | Caco-2 Papp (10-6 cm/s) | In Vivo CL (mL/min/kg) | In Vivo t1/2 (h) | F% (Oral) |
| Parent-BH | 259.26 | 0.5 | >200 | 45 | 30 | 0.5 | 25 | 1.5 | 20% |
| Derivative A (4-F) | 277.25 | 0.8 | 150 | 90 | 45 | 0.8 | 15 | 3.0 | 45% |
| Derivative B (4-OMe) | 289.29 | 1.2 | 80 | 20 | 65 | 1.5 | 40 | 1.1 | 10% |
| Derivative C (3-Cl) | 293.71 | 1.5 | 50 | 35 | 80 | 2.0 | 30 | 2.2 | 30% |
Data are hypothetical and for illustrative purposes only.
Expert Analysis and Interpretation
-
Fluorination (Derivative A): Adding a fluorine atom to the 4-position of the benzoyl ring appears to be a beneficial modification. It slightly increased lipophilicity and permeability while significantly improving metabolic stability (doubled the in vitro half-life). This translated directly to lower clearance, a longer in vivo half-life, and more than doubled oral bioavailability. This suggests the 4-position may have been a site of metabolism on the parent scaffold.
-
Methoxy Group (Derivative B): The addition of a methoxy group increased lipophilicity but drastically reduced metabolic stability. This is a classic example of introducing a metabolic soft spot (O-demethylation is a common metabolic pathway). The result was higher clearance and very poor bioavailability, making this an unfavorable modification.
-
Chlorination (Derivative C): The chloro- group increased lipophilicity and plasma protein binding. While permeability improved, the metabolic stability was only marginally better than the parent, and the increased PPB may have contributed to a clearance rate that was not substantially improved.
By systematically evaluating derivatives in this manner, a clear picture emerges, allowing medicinal chemists to make rational, data-driven decisions to optimize the pharmacokinetic profile of the series. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.
References
- How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Google Cloud.
- In Vitro ADME Assays and Services. (n.d.). ICE Bioscience.
- In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
- Dov-Hun, T., et al. (n.d.). Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? PMC.
- In Vitro ADME. (n.d.). WuXi AppTec Lab Testing Division.
- In Vitro ADME. (n.d.). Selvita.
- In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres.
- LC-MS. (n.d.). Bioanalysis Zone.
- In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita.
- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. (2021, August 1). LCGC International.
- Small and Large Molecule LC-MS. (n.d.). IQVIA Laboratories.
- Nα-Benzoyl-L-histidine. (n.d.). Chem-Impex.
- Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. PMC.
- Histidine Metabolism Overview. (n.d.). Creative Proteomics.
- Histamine Synthesis and Metabolism. (n.d.). Sigma-Aldrich.
- Na-Benzoyl-L-histidine. (n.d.). J&K Scientific LLC.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. selvita.com [selvita.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 7. 组胺合成和代谢 [sigmaaldrich.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. criver.com [criver.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. symeres.com [symeres.com]
- 13. selvita.com [selvita.com]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Benzoylhistidine
For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, critical step of proper disposal is paramount to ensuring laboratory safety, environmental integrity, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and responsible disposal of 1-Benzoylhistidine, moving beyond a simple checklist to explain the scientific reasoning behind each procedural choice.
The proper management of chemical waste is a cornerstone of a robust safety culture and a reflection of scientific responsibility. Improper disposal not only poses immediate risks to laboratory personnel through potential exposure and incompatible chemical reactions but can also have long-lasting, detrimental effects on the environment. This guide is designed to provide you with the essential knowledge and practical steps to manage 1-Benzoylhistidine waste with the highest degree of safety and scientific rigor.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, the following minimum Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required to prevent skin contact.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn to protect against accidental splashes.[2]
-
Laboratory Coat: A standard laboratory coat should be worn to protect street clothing and skin from contamination.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted N95 dust mask or a respirator may be necessary.[3]
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of 1-Benzoylhistidine is to treat it as hazardous chemical waste.[4] Under no circumstances should it be disposed of down the drain or in the regular solid waste stream.[2][5]
Step 1: Waste Segregation
Proper segregation is the foundation of safe and efficient chemical waste disposal.[6]
-
Solid Waste: Collect unadulterated 1-Benzoylhistidine powder, contaminated weigh boats, and any grossly contaminated disposable labware (e.g., pipette tips) in a designated hazardous waste container.[3]
-
Liquid Waste: Solutions containing 1-Benzoylhistidine should be collected in a separate, designated hazardous liquid waste container.[3] Do not mix with other waste streams unless you have confirmed compatibility.[7]
-
Contaminated Materials: Any items contaminated with 1-Benzoylhistidine, such as gloves or absorbent paper, must also be treated as hazardous waste and placed in the appropriate solid waste container.[8]
Step 2: Waste Container Selection and Labeling
The integrity of the waste container is crucial to prevent leaks and ensure safe transport.[9][10]
-
Container Type: Use a clean, leak-proof, and clearly labeled hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[8] The container must have a secure, tight-fitting lid.[11]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[2] The full chemical name, "1-Benzoylhistidine," and any solvents present must be listed.[8] Include the approximate quantity and the date the waste was first added to the container.[11]
Step 3: Storage
Proper storage of hazardous waste pending disposal is a critical safety and regulatory requirement.
-
Location: Store the waste container in a designated and secure satellite accumulation area within the laboratory.[9] This area should be away from general lab traffic and incompatible chemicals.[7]
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[11]
Step 4: Professional Disposal
The final step is to arrange for the collection and disposal of the hazardous waste by a licensed and reputable waste disposal company.[12]
-
Engage Professionals: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of your hazardous waste.
-
Recommended Disposal Method: The preferred method of disposal for many organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[2]
Part 3: Spill Management
In the event of a spill, a swift and appropriate response is necessary to prevent exposure and environmental contamination.[2]
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your laboratory supervisor and EHS department.
-
Control the Spill: For small powder spills, gently cover with an inert absorbent material to prevent the dust from becoming airborne.[3] For liquid spills, use an appropriate absorbent material.[3]
-
Collect the Waste: Carefully sweep or wipe up the absorbed material and place it in a sealed, labeled hazardous waste container.[3]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.[2] Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, even if you have cleaned it up yourself.[3]
Data Presentation
| Hazard Classification (Assumed) | GHS Category (Assumed) | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation. |
| Aquatic Hazard, Acute | Category 3 | Harmful to aquatic life. |
Logical Workflow for Disposal
Caption: Decision workflow for the proper disposal of 1-Benzoylhistidine.
References
-
Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- University of Pennsylvania, Environmental Health and Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- ERG Environmental. (n.d.).
- Vanderbilt University Medical Center. (n.d.).
-
United States Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
- Tetra Tech. (2022, July 12).
- Maine Labpack. (2026, March 18).
- Clean Management Environmental Group, Inc. (2022, September 13).
- DuraLabel. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
-
United States Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
- Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
- DuraLabel. (2026, March 12). OSHA Rules for Chemical Hazards.
- HP Inc. (2019, March 1).
- Spectrum Chemical. (2008, September 18).
- BenchChem. (2025). Essential Procedures for the Safe Disposal of 1-(1-Benzoyl-4-piperidinyl)azepane.
- Sigma-Aldrich. (2025, December 4).
- Fisher Scientific. (2025, December 26).
- Cayman Chemical. (2025, October 21).
- BenchChem. (2025).
- National Institutes of Health. (2020, September). The NIH Drain Discharge Guide.
- Agency for Toxic Substances and Disease Registry. (1995). Human health perspectives on environmental exposure to benzidine: a review. PubMed.
- BenchChem. (2025).
Sources
- 1. Human health perspectives on environmental exposure to benzidine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mainelabpack.com [mainelabpack.com]
- 5. nems.nih.gov [nems.nih.gov]
- 6. otago.ac.nz [otago.ac.nz]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. sustainable-markets.com [sustainable-markets.com]
A Proactive Safety Protocol: Personal Protective Equipment for Handling 1-Benzoylhistidine
Hazard Assessment Based on Structural Analogy
Understanding the potential risks is the first step in establishing a robust safety protocol.[2] Since specific toxicological data for 1-Benzoylhistidine is lacking, we must infer its potential hazards from structurally related compounds.
-
The Benzoyl Moiety: Compounds containing a benzoyl group, such as benzoyl peroxide and benzoyl chloride, present a range of hazards. Benzoyl peroxide is a strong oxidizing agent and can be a skin sensitizer.[3][4] Benzoyl chloride is corrosive, water-reactive, and causes severe skin burns and eye damage.[5] While 1-Benzoylhistidine is an amide and thus less reactive, the potential for skin, eye, and respiratory irritation should be assumed.[6]
-
The Histidine Moiety: The imidazole ring within histidine can act as an irritant. Furthermore, as an amino acid derivative, it is a biologically active molecule, and its specific toxicological properties upon benzoylation are unknown.
-
Solid Particulate Nature: As a solid, 1-Benzoylhistidine poses a respiratory hazard if inhaled as a fine dust.[7][8] Procedures that generate dust, such as weighing or transferring the powder, require specific engineering controls or respiratory protection.[7]
Core Directive: Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is required to mitigate the risks of dermal, ocular, and respiratory exposure.[9][10] The selection of appropriate PPE should always be preceded by a risk assessment of the specific procedure being performed.[2]
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses with Side Shields | Nitrile Gloves | Standard Lab Coat | Not generally required |
| Weighing & Aliquoting (<1g in Fume Hood) | Chemical Splash Goggles | Nitrile Gloves (Double-gloving recommended) | Standard Lab Coat | Not required if handled in a certified chemical fume hood |
| Handling Solutions (All Scales) | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Chemical-Resistant Lab Coat or Apron over Lab Coat | Not required if handled in a certified chemical fume hood |
| Bulk Transfer / Potential for Dusting | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Lab Coat or Apron | NIOSH-approved N95 Respirator or higher |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Coveralls or Apron | NIOSH-approved N95 Respirator or higher |
Detailed PPE Specifications:
-
Eye and Face Protection : To protect against splashes and airborne particulates, chemical splash goggles are mandatory.[11] For larger-scale operations or when there is a significant splash risk, a full-face shield should be worn over the goggles.[2][12]
-
Hand Protection : Chemical-resistant gloves are the most critical barrier for dermal protection.[11] Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use and remove them promptly and properly to avoid cross-contamination.[11]
-
Body Protection : A standard laboratory coat should be worn at all times and kept fully fastened. For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[12]
-
Respiratory Protection : All handling of solid 1-Benzoylhistidine should ideally occur within a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) is required.[7][11]
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, sequential workflow minimizes the opportunity for accidental exposure. The following protocol outlines the key steps for safely handling 1-Benzoylhistidine powder.
Experimental Protocol: Safe Handling of Solid 1-Benzoylhistidine
-
Preparation : Before handling the chemical, ensure the designated work area, typically a chemical fume hood, is clean and uncluttered. Verify that the fume hood's certification is current and it is functioning correctly.
-
Don PPE : Put on all required PPE as specified in the table above. Ensure a proper fit for all items, especially the respirator, if required.[2]
-
Chemical Retrieval : Transport the sealed container of 1-Benzoylhistidine to the fume hood in a secondary container.
-
Weighing/Transfer : Perform all manipulations that could generate dust, such as opening the container and weighing the powder, deep within the chemical fume hood. Use tools and techniques (e.g., gentle scooping) that minimize dust creation.
-
Container Sealing : Tightly reseal the primary container of 1-Benzoylhistidine immediately after use.
-
Work Area Decontamination : Clean any minor spills within the fume hood immediately using a wet wipe or towel to prevent dust from becoming airborne. Dispose of all cleaning materials as hazardous waste.[13]
-
Doff PPE : Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent self-contamination. Wash hands thoroughly with soap and water after removing all PPE.[2]
Diagram: Safe Handling Workflow
Caption: Workflow for handling 1-Benzoylhistidine.
Disposal Plan: Managing Contaminated Materials
Proper segregation and disposal of chemical waste are critical for safety and environmental responsibility.[13]
-
Solid Waste : All solid waste contaminated with 1-Benzoylhistidine, including weighing papers, pipette tips, and contaminated gloves, must be collected in a dedicated, clearly labeled hazardous waste container.[14]
-
Contaminated PPE : Disposable PPE should be placed in the designated hazardous waste container. Non-disposable items like lab coats must be professionally laundered if contaminated.
-
Empty Containers : "Empty" containers that held 1-Benzoylhistidine must be treated as hazardous waste unless they are triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[15]
-
Institutional Guidelines : Always follow your institution's specific Environmental Health and Safety (EHS) protocols for chemical waste disposal.[13] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[13] The preferred method for final disposal is typically high-temperature incineration by a licensed waste management contractor.[13]
By implementing this comprehensive safety framework, researchers can confidently handle 1-Benzoylhistidine, ensuring personal safety and environmental stewardship while advancing their scientific objectives.
References
- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
- How To Choose The Right PPE For Chemical Handling. (2025, December 2). Hazchem Safety.
- PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT.
- SAFETY DATA SHEET - Benzidine. (2025, December 4). Sigma-Aldrich.
- Personal Protective Equipment (PPE). (2026, March 23). CHEMM.
- Safety Data Sheet.
- Safety Manual. NUS Chemistry, Singapore.
- SAFETY DATA SHEET - Benzoyl chloride. (2025, May 1). Fisher Scientific.
- BENZOYL PEROXIDE. CDC Stacks.
- SAFETY DATA SHEET - 1,2-Benzisothiazol-3-one. (2025, May 1). Fisher Scientific.
- SAFETY DATA SHEET - 1,2-Benzisothiazol-3(2H)-one. (2025, March 28). Tokyo Chemical Industry.
- SAFETY DATA SHEET - 1-BENZOYLPIPERAZINE. (2009, September 26). Fisher Scientific.
- LABORATORY HEALTH & SAFETY RULES. The University of Cyprus-Department of Chemistry.
- Safety Data Sheet - 1-Benzylimidazole. (2025, October 21). Cayman Chemical.
- Essential Procedures for the Safe Disposal of 1-(1-Benzoyl-4-piperidinyl)azepane. Benchchem.
- BENZOYL PEROXIDE CAS N°: 94-36-0. OECD Existing Chemicals Database.
- Working with Chemicals. In Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
- Chemical Waste Disposal Guidelines. Emory University.
- Proper Disposal of 1-Benzoylpiperazine: A Guide for Laboratory Professionals. Benchchem.
- Essential Guide to the Proper Disposal of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt. Benchchem.
- Benzidine - Hazardous Substance Fact Sheet. NJDOH.
- Essential Procedures for the Safe Disposal of Anti-inflammatory Agent 63. Benchchem.
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. hazchemsafety.com [hazchemsafety.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. falseguridad.com [falseguridad.com]
- 12. ppesafety.com.sg [ppesafety.com.sg]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
